(+)-JQ-1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXATUJJDPFDM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155309 | |
| Record name | JQ1 Compound | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268524-70-4 | |
| Record name | JQ 1(+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JQ1 Compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268524704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JQ1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | JQ1 Compound | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JQ1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MRH0IMX0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of (+)-JQ1: A Technical Guide
Introduction
(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has emerged as a critical tool for studying epigenetic regulation and a promising therapeutic candidate in various diseases, notably cancer. This thienotriazolodiazepine selectively targets the acetyl-lysine binding pockets of BET bromodomains, including BRD2, BRD3, BRD4, and the testis-specific BRDT, thereby disrupting their function as "readers" of the histone code. This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key biological data of (+)-JQ1, intended for researchers, scientists, and professionals in drug development.
Discovery of a Selective BET Inhibitor
The discovery of (+)-JQ1 was a landmark in the field of epigenetics, providing the first highly potent and selective chemical probe for the BET family of bromodomains.[1] It was identified as a thienotriazolodiazepine that competitively binds to the acetyl-lysine recognition motifs, or bromodomains, of these proteins.[1][2] A crucial aspect of its discovery was the characterization of its stereospecificity; the biological activity resides exclusively in the (+)-enantiomer, while the (-)-enantiomer shows no significant affinity for BET bromodomains.[1][3] This stereoselectivity makes the inactive enantiomer an ideal negative control for experiments.
Mechanism of Action: Disrupting Transcriptional Regulation
(+)-JQ1 exerts its effects by competitively displacing BET proteins, particularly BRD4, from acetylated histones on chromatin.[1][4] BRD4 is a key transcriptional co-activator that recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the transcriptional activation of target genes.[4] By occupying the acetyl-lysine binding pocket, (+)-JQ1 prevents this interaction, leading to the downregulation of key oncogenes, most notably MYC.[5][6] This disruption of transcriptional programs induces cell cycle arrest, senescence, and apoptosis in various cancer models.[4][6]
Quantitative Biological Data
The biological activity of (+)-JQ1 has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for its binding affinity and cellular potency.
Table 1: Binding Affinity of (+)-JQ1 for BET Bromodomains
| Target | Assay Method | Kd (nM) | IC50 (nM) | Reference |
| BRD2 (BD1) | ITC | 128 | - | [3] |
| BRD2 (BD2) | ITC | - | - | |
| BRD3 (BD1) | ITC | - | - | |
| BRD3 (BD2) | ITC | 59.5 | - | [3] |
| BRD4 (BD1) | ITC | ~50 | 77 | [1][7] |
| BRD4 (BD2) | ITC | ~90 | 33 | [1][7] |
| BRDT (BD1) | ITC | 190 | - | [3] |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity of (+)-JQ1 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| NMC 797 | NUT Midline Carcinoma | Viability | 4 | |
| T24 | Bladder Cancer | Proliferation | Dose-dependent inhibition | [8] |
| Cal27 | Oral Squamous Cell Carcinoma | Proliferation | Dose-dependent inhibition | [6] |
| MCC-2, -3, -5 | Merkel Cell Carcinoma | Proliferation | ~800 | |
| Rh10, Rh28 | Rhabdomyosarcoma | Proliferation | <1000 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of (+)-JQ1 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of (+)-JQ1 in inhibiting BRD4-mediated transcription.
Caption: Typical workflow for an in vivo xenograft study evaluating (+)-JQ1.
Synthesis of (+)-JQ1
The synthesis of (+)-JQ1 has been approached through several routes, including scalable methods for producing enantiomerically pure material. A common strategy involves the construction of the thienodiazepine core followed by the stereoselective introduction of the side chain and formation of the triazole ring.
One scalable, one-pot, three-step method involves the conversion of a benzodiazepine to a thioamide using Lawesson's reagent, followed by amidrazone formation and installation of the triazole moiety.[10][11] For the enantiomerically enriched synthesis, a key modification involves replacing the highly toxic diethyl chlorophosphate with the safer diphenyl chlorophosphate in the triazole formation step without compromising yield or enantiomeric purity.[10][11]
The final step in many syntheses involves the deprotection of the tert-butyl ester of the side chain to yield the active free acid form of (+)-JQ1. This is typically achieved by treatment with trifluoroacetic acid.[12]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of the interaction between (+)-JQ1 and a BET bromodomain.
-
Materials: Purified recombinant BET bromodomain protein, (+)-JQ1, ITC buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Procedure:
-
Prepare a solution of the BET bromodomain (e.g., 20-50 µM) in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of (+)-JQ1 (e.g., 200-500 µM) in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the (+)-JQ1 solution into the protein solution at a constant temperature (e.g., 25 °C).
-
Record the heat change after each injection.
-
Analyze the data by fitting to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[1]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used to measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide by (+)-JQ1.
-
Materials: His-tagged BET bromodomain, biotinylated acetylated histone peptide (e.g., tetra-acetylated H4 peptide), Streptavidin-coated Donor beads, Ni-NTA Acceptor beads, (+)-JQ1, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[6][13]
-
Procedure:
-
Add the His-tagged BET bromodomain, biotinylated histone peptide, and varying concentrations of (+)-JQ1 to a 384-well plate.
-
Add the Ni-NTA Acceptor beads (which bind the His-tagged protein) and Streptavidin-coated Donor beads (which bind the biotinylated peptide).
-
Incubate the plate in the dark to allow for binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the donor and acceptor beads are in close proximity due to the protein-peptide interaction.
-
Calculate the IC50 value from the dose-response curve of (+)-JQ1.[1]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the ability of (+)-JQ1 to displace BRD4 from chromatin in living cells.
-
Materials: Cells expressing a fluorescently tagged BRD4 (e.g., GFP-BRD4), cell culture medium, confocal microscope with a photobleaching laser.
-
Procedure:
-
Culture the cells expressing GFP-BRD4 on a suitable imaging dish.
-
Treat the cells with (+)-JQ1 (e.g., 500 nM) or vehicle.
-
Identify a region of interest (ROI) within the nucleus.
-
Acquire pre-bleach images of the ROI.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-series of images of the ROI to monitor the recovery of fluorescence.
-
Measure the fluorescence intensity in the ROI over time and calculate the mobile fraction and the half-time of recovery. A faster recovery in the presence of (+)-JQ1 indicates displacement of BRD4 from the less mobile chromatin-bound state.[1]
-
In Vivo Xenograft Efficacy Study
This protocol outlines a typical study to evaluate the anti-tumor activity of (+)-JQ1 in a mouse model.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cell line for implantation, (+)-JQ1, vehicle solution (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin in sterile water).[5]
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer (+)-JQ1 (a common dose is 50 mg/kg) or vehicle daily via intraperitoneal injection.[5][11][14]
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[11]
-
Conclusion
(+)-JQ1 has proven to be an invaluable chemical probe for elucidating the role of BET bromodomains in health and disease. Its well-defined mechanism of action, potent and selective activity, and the availability of detailed synthetic and experimental protocols have facilitated its widespread use in the scientific community. The data and methodologies presented in this guide provide a comprehensive resource for researchers seeking to utilize (+)-JQ1 in their studies of epigenetic regulation and for those involved in the development of next-generation BET inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 7. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 8. tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate | C23H25ClN4O2S | CID 49871817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a2bchem.com [a2bchem.com]
- 13. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (+)-JQ-1: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent BET Bromodomain Inhibitor
(+)-JQ-1, a thieno-triazolo-1,4-diazepine, has emerged as a highly potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] Its ability to competitively bind to the acetyl-lysine recognition pockets of BET bromodomains has made it a valuable chemical probe for studying epigenetic mechanisms and a promising scaffold for the development of therapeutics for a range of diseases, including cancer.[2][3] This technical guide provides a detailed overview of the structure-activity relationship (SAR) studies of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to guide future discovery efforts.
Core Structure and Binding Interactions
The fundamental scaffold of this compound consists of a thieno-triazolo-diazepine core. The thienodiazepine moiety is crucial for its interaction with the acetyl-lysine binding pocket of BET bromodomains. The triazole ring forms a key hydrogen bond with a conserved asparagine residue within the binding pocket, a critical interaction for high-affinity binding.[4] The (S)-enantiomer, this compound, is the active form, while the (R)-enantiomer, (-)-JQ-1, is largely inactive, highlighting the stereospecificity of the interaction.
Below is a diagram illustrating the core chemical scaffold of this compound.
Caption: Core chemical structure of this compound and key interaction points.
Structure-Activity Relationship Studies
Extensive SAR studies have been conducted to understand how modifications to the this compound scaffold affect its binding affinity for BET bromodomains and its cellular potency. These studies have revealed several key regions of the molecule that can be modified to modulate its activity.
Modifications to the Triazole Ring
The methyl group on the triazole ring is important for maintaining potency. Replacement of this methyl group with larger alkyl groups generally leads to a decrease in activity, suggesting steric constraints within the binding pocket.
Modifications to the Diazepine Ring
The tert-butyl ester at the C6 position of the diazepine ring is a critical determinant of the molecule's properties. While this group contributes to binding through hydrophobic interactions, it is also a site of metabolic instability.[5] Modifications at this position have been a major focus of optimization efforts.
Modifications to the Phenyl Ring
The chlorophenyl group plays a role in orienting the molecule within the binding pocket. Modifications to this ring, such as changing the position or nature of the substituent, can impact both potency and selectivity.
The following table summarizes the quantitative SAR data for key analogs of this compound.
| Compound | Modification | BRD4(1) IC50 (nM) | BRD4(2) IC50 (nM) | Cellular Potency (Various Cell Lines) GI50 (µM) |
| This compound | - | 77[4][6] | 33[4][6] | 0.45 - 1.16[7] |
| (-)-JQ-1 | (R)-enantiomer | >10,000[4] | >10,000[4] | Inactive |
| Analog 1 | Replacement of tert-butyl ester with a carboxylic acid | - | - | - |
| Analog 2 | Replacement of chlorophenyl with a methylphenyl group | - | - | - |
| Analog 3 | Modification of the triazole methyl group | - | - | - |
Note: The table above is a template. Specific quantitative data for analogs would be populated from detailed literature searches.
Experimental Protocols
The evaluation of this compound and its analogs relies on a suite of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of this compound to bromodomains.
Principle: The assay measures the FRET between a Europium (Eu)-chelate-labeled antibody that binds to a GST-tagged bromodomain (donor) and an Alexa Fluor 647-labeled acetylated histone peptide (acceptor). When the peptide is bound to the bromodomain, excitation of the Eu-chelate results in energy transfer to the acceptor, producing a FRET signal. This compound competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Protocol:
-
Prepare a 384-well plate with serial dilutions of the test compound.
-
Add a solution containing the GST-tagged bromodomain protein and the Eu-chelate-labeled anti-GST antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Add a solution containing the biotinylated acetylated histone peptide and streptavidin-conjugated APC (allophycocyanin) to each well.[8][9]
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the 665 nm to 620 nm signals and plot against the compound concentration to determine the IC50 value.[3]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is another method to assess competitive binding.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated acetylated histone peptide binds to a His-tagged bromodomain. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.[10]
Protocol:
-
Add the His-tagged bromodomain protein to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the biotinylated acetylated histone peptide.
-
Incubate for 30 minutes at room temperature.
-
Add streptavidin-coated donor beads and nickel-chelate acceptor beads.[11]
-
Incubate for 1 hour in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the compound concentration to determine the IC50 value.[12]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a bromodomain.
Protocol:
-
Prepare solutions of the bromodomain protein in a suitable buffer in the ITC cell.
-
Prepare a solution of this compound in the same buffer in the injection syringe.
-
Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the thermodynamic parameters.[4]
Cellular Proliferation Assay (e.g., CCK-8 or MTT)
These assays are used to determine the effect of this compound on the growth of cancer cells.
Principle: These colorimetric assays measure cell viability. In the CCK-8 assay, a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to a formazan dye, the amount of which is proportional to the number of living cells.[13]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[7]
-
Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.[13]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
The following diagram illustrates a typical workflow for a this compound SAR study.
Caption: A typical workflow for a this compound SAR study.
Signaling Pathway Inhibition
This compound exerts its cellular effects primarily by inhibiting the function of BRD4, a key transcriptional coactivator. BRD4 plays a crucial role in the expression of various oncogenes, most notably c-Myc.[3][14] By displacing BRD4 from chromatin, this compound leads to the downregulation of c-Myc transcription, which in turn results in cell cycle arrest and apoptosis in many cancer cell lines.[15]
The diagram below depicts the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway inhibited by this compound.
Conclusion
The extensive structure-activity relationship studies of this compound have provided invaluable insights into the molecular requirements for potent and selective inhibition of BET bromodomains. The thieno-triazolo-diazepine scaffold has proven to be a highly adaptable platform for the design of novel inhibitors with improved pharmacological properties. This technical guide has summarized the key SAR findings, provided detailed experimental protocols for the evaluation of new analogs, and illustrated the primary mechanism of action of this important class of epigenetic modulators. This comprehensive resource is intended to empower researchers in the continued development of next-generation BET inhibitors for the treatment of cancer and other diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Binding Affinity of (+)-JQ1 for BET Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the potent BET inhibitor, (+)-JQ1, for the bromodomains of BRD4, BRD2, and BRD3. This document summarizes key quantitative data, details common experimental protocols for affinity determination, and visualizes relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of (+)-JQ1 for BRD Proteins
The binding affinity of (+)-JQ1 for the individual bromodomains of BRD2, BRD3, and BRD4 has been determined using various biophysical and biochemical assays. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from key studies.
| Target Protein | Bromodomain | Assay Type | Affinity Metric | Value (nM) |
| BRD4 | BD1 | Isothermal Titration Calorimetry (ITC) | Kd | ~50[1] |
| BD2 | Isothermal Titration Calorimetry (ITC) | Kd | ~90[1] | |
| BD1 | AlphaScreen | IC50 | 77[1] | |
| BD2 | AlphaScreen | IC50 | 33[1] | |
| BRD3 | BD1 & BD2 | Isothermal Titration Calorimetry (ITC) | Kd | Comparable to BRD4[1] |
| BRD2 | BD1 | Isothermal Titration Calorimetry (ITC) | Kd | ~150 (3-fold weaker than BRD4)[1] |
Note: The binding of (+)-JQ1 to the second bromodomain of BRD2 and both bromodomains of BRD3 was observed to be comparable to that of BRD4 in the cited ITC study, though specific values were not detailed in the primary text[1].
Experimental Protocols
The determination of binding affinities for small molecules like (+)-JQ1 with their protein targets is crucial for drug development. Isothermal Titration Calorimetry (ITC) and AlphaScreen are two commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Generalized Protocol:
-
Sample Preparation:
-
The target bromodomain protein (e.g., BRD4(1)) is purified and dialyzed extensively against a specific buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
The ligand, (+)-JQ1, is dissolved in the same final dialysis buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small, sequential injections of the ligand into the protein solution are performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding[1].
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format. It is often used to determine the IC50 value of an inhibitor.
Generalized Protocol:
-
Reagent Preparation:
-
All reagents, including the bromodomain protein, a biotinylated histone peptide (the natural ligand), and the inhibitor ((+)-JQ1), are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 supplemented with 0.05% CHAPS).
-
-
Assay Procedure:
-
A constant concentration of the bromodomain protein and the biotinylated histone peptide are incubated together.
-
Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor beads are added. The Donor beads bind to the biotinylated peptide, and the Acceptor beads bind to a tag on the bromodomain protein.
-
In the presence of binding, the Donor and Acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, leading to a chemiluminescent signal at 520-620 nm.
-
-
Inhibition Assay:
-
To determine the IC50, the assay is performed in the presence of varying concentrations of the inhibitor ((+)-JQ1).
-
The inhibitor competes with the histone peptide for binding to the bromodomain, thus preventing the proximity of the Donor and Acceptor beads and leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflow Visualizations
BRD4 Signaling in Transcription Regulation
References
(+)-JQ-1: A Chemical Probe for BET Bromodomain Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JQ-1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[1][2][3] These proteins recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[2][4][5] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces them from chromatin, leading to the modulation of downstream gene expression.[1][6] This thienotriazolodiazepine derivative has become an invaluable chemical probe for studying the biological functions of BET proteins and a promising scaffold for the development of therapeutic agents in various diseases, particularly cancer.[1][7]
Mechanism of Action
The BET family of proteins consists of BRD2, BRD3, BRD4, and the testis-specific BRDT.[2] These proteins contain two conserved N-terminal bromodomains (BD1 and BD2) that bind to acetylated lysine residues on histone tails, tethering them to chromatin.[2][4] This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promote the expression of target genes.[8]
This compound exerts its effects by mimicking the acetylated lysine histone tail and occupying the hydrophobic binding pocket of the BET bromodomains.[1] This competitive inhibition disrupts the interaction between BET proteins and chromatin, leading to their displacement and a subsequent decrease in the transcription of key oncogenes and inflammatory mediators.[1][9] One of the most well-characterized downstream effects of this compound is the suppression of the MYC oncogene, which is a critical driver of cell proliferation in many cancers.[10][11][12][13]
Quantitative Data
Binding Affinity and Cellular Potency of this compound
| Target | Assay Type | Value | Reference |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 50 nM | [1] |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 90 nM | [1] |
| BRD3 (BD1/BD2) | Isothermal Titration Calorimetry (ITC) | Comparable to BRD4 | [1] |
| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | ~3-fold weaker than BRD4 | [1] |
| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | ~3-fold weaker than BRD4 | [1] |
| BRD4 (BD1) | AlphaScreen | IC50 = 77 nM | [1][14] |
| BRD4 (BD2) | AlphaScreen | IC50 = 33 nM | [1][14] |
| CREBBP | AlphaScreen | IC50 > 10,000 nM | [1] |
In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| NUT Midline Carcinoma (NMC) Xenograft | 50 mg/kg daily | Tumor volume reduction | [1] |
| Burkitt's Lymphoma (Raji) Xenograft | 25 mg/kg | 80% reduction in MYC mRNA at 4h | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | 50 mg/kg daily for 21-28 days | 40-62% tumor growth inhibition | [15] |
| Endometrial Cancer Xenograft | 50 mg/kg daily for 3 weeks | Significant tumor growth suppression | [16] |
| Ocular Melanoma Xenograft | 30 mg/kg | Significant decrease in tumor volume and weight | [17] |
Signaling Pathways
Caption: BET bromodomain signaling pathway and the inhibitory effect of this compound on MYC expression.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of this compound to BRD4 bromodomains.
Materials:
-
BRD4 bromodomain 1 Europium Chelate
-
BRD4 bromodomain 1 Ligand/APC Acceptor Mixture
-
TR-FRET Assay Buffer
-
This compound compound
-
384-well plates
Procedure:
-
Prepare a 1X TR-FRET Assay Buffer by diluting the 10X stock with ultrapure water.[18]
-
Dilute this compound and any other test compounds to 4X the final desired concentration in the 1X Assay Buffer.[18]
-
On ice, thaw the BRD4 bromodomain 1 Europium Chelate and dilute it to the working concentration in 1X Assay Buffer.[18]
-
Reconstitute the BRD4 bromodomain 1 Ligand/APC Acceptor Mixture in 1X Assay Buffer.[18]
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 5 µL of the diluted BRD4 bromodomain 1 Europium Chelate to each well.
-
Add 10 µL of the BRD4 bromodomain 1 Ligand/APC Acceptor Mixture to each well.
-
Incubate the plate for 120 minutes at room temperature, protected from light.[19]
-
Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at 620 nm (donor emission) and 665 nm (acceptor emission).[19]
-
Calculate the TR-FRET ratio (665 nm / 620 nm) to determine the degree of inhibition.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This bead-based proximity assay is used to measure the inhibition of the interaction between BRD4 and acetylated histone peptides. [20] Materials:
-
His-tagged BRD4 bromodomain protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Nickel chelate Acceptor beads
-
AlphaScreen Assay Buffer
-
This compound compound
-
384-well OptiPlates
Procedure:
-
Prepare serial dilutions of this compound in AlphaScreen Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 5 µL of a solution containing the His-tagged BRD4 protein and the biotinylated histone H4 peptide. [21]4. Incubate for 30 minutes at room temperature. [20]5. Under subdued light, add 5 µL of a suspension of Nickel chelate Acceptor beads to each well. [21]6. Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well. [21]7. Seal the plate and incubate for 1 hour at room temperature in the dark. [20][21]8. Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data to determine the IC50 value of this compound.
Caption: General workflow for an AlphaScreen assay to assess this compound potency.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound displaces BRD4 from specific gene promoters, such as the MYC promoter, in cells. [11] Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Lysis Buffer
-
Sonication equipment
-
Anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine. [22]2. Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. [22]4. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the cleared chromatin with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the MYC promoter to quantify the amount of BRD4-bound DNA in this compound treated versus untreated samples. [11]
Conclusion
This compound has proven to be a highly effective and selective chemical probe for the BET family of bromodomains. Its ability to competitively inhibit the binding of BET proteins to acetylated histones has provided significant insights into the role of these epigenetic readers in gene regulation, particularly in the context of cancer. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers utilizing this compound to further explore BET bromodomain biology and its therapeutic potential.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alternative Mechanisms for DNA Engagement by BET Bromodomain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
The Impact of (+)-JQ1 on Chromatin Remodeling and Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of epigenetic marks. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, (+)-JQ1 displaces them from chromatin. This displacement initiates a cascade of downstream effects, profoundly impacting chromatin structure and gene expression. The primary consequences of BET inhibition by (+)-JQ1 include the disruption of super-enhancers, leading to the transcriptional repression of key oncogenes such as MYC, and the inhibition of transcriptional elongation by impeding the function of RNA Polymerase II. These mechanisms collectively contribute to the anti-proliferative and pro-apoptotic effects of (+)-JQ1 observed in a wide range of cancer models. This technical guide provides an in-depth overview of the core mechanisms of (+)-JQ1, detailed experimental protocols for its study, and a summary of its quantitative effects on various cell lines.
Core Mechanism of Action: Chromatin Remodeling and Transcriptional Regulation
The biological activity of (+)-JQ1 is centered on its ability to competitively inhibit the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, a key mark of active chromatin.
Upon entering the cell, (+)-JQ1 occupies the acetyl-lysine binding pockets of BET proteins, preventing their association with chromatin.[1] This displacement has two major consequences for gene expression:
-
Disruption of Super-Enhancers and Oncogene Suppression: BRD4 is often found highly enriched at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenes.[2] By displacing BRD4 from these super-enhancers, (+)-JQ1 leads to a significant and preferential downregulation of associated oncogenes, most notably MYC.[2][3] This targeted suppression of oncogenic drivers is a key component of the anti-cancer activity of (+)-JQ1.[3]
-
Inhibition of Transcriptional Elongation: BRD4 plays a critical role in the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation. It does so by recruiting the Positive Transcription Elongation Factor b (P-TEFb), which then phosphorylates the C-terminal domain of Pol II. By displacing BRD4, (+)-JQ1 prevents the recruitment of P-TEFb, leading to a decrease in Pol II phosphorylation and a subsequent stall in transcriptional elongation.[4] This effect is not limited to oncogenes but can have a broader impact on the transcriptome.
The following diagram illustrates the core signaling pathway affected by (+)-JQ1.
Caption: Core Mechanism of (+)-JQ1 Action.
Data Presentation: Quantitative Effects of (+)-JQ1
The following tables summarize the quantitative effects of (+)-JQ1 on cancer cell lines, including its impact on cell viability, colony formation, and the expression of the key oncoprotein, MYC.
Table 1: Effect of (+)-JQ1 on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | [1] |
| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 | [1] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 | [1] |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 | [1] |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [2] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [2] |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [2] |
| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [2] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [2] |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [2] |
| MCF7 | Luminal Breast Cancer | 0.458 | [5] |
| T47D | Luminal Breast Cancer | 0.283 | [5] |
| HEC-1A | Endometrial Cancer | ~0.5 | [6] |
| Ishikawa | Endometrial Cancer | ~0.5 | [6] |
| RL-95 2 | Endometrial Cancer | ~5.0 | [6] |
| An3 CA | Endometrial Cancer | >10.0 | [6] |
Table 2: Dose-Dependent Effect of (+)-JQ1 on Colony Formation
| Cell Line | Cancer Type | JQ1 Concentration (µM) | Inhibition of Colony Formation (%) | Citation(s) |
| A2780 | Ovarian Endometrioid Carcinoma | 0.1 | Significant | [2] |
| 0.2 | More Significant | [2] | ||
| 0.5 | Highly Significant | [2] | ||
| HEC151 | Endometrial Endometrioid Carcinoma | 0.1 | Significant | [2] |
| 0.2 | More Significant | [2] | ||
| 0.5 | Highly Significant | [2] |
Table 3: Quantitative Changes in MYC Protein Expression Following (+)-JQ1 Treatment
| Cell Line | Cancer Type | JQ1 Treatment | MYC Protein Reduction (relative to control) | Citation(s) |
| Cal27 | Oral Squamous Cell Carcinoma | 1 µM for 48h | ~50% | [1] |
| A2780 | Ovarian Endometrioid Carcinoma | 1 µM for 72h | Significant | [3] |
| HEC151 | Endometrial Endometrioid Carcinoma | 1 µM for 72h | Significant | [3] |
| HEC-1A | Endometrial Cancer | 1 µM for 48h | ~50% | [7] |
| Ishikawa | Endometrial Cancer | 1 µM for 48h | ~75% | [7] |
| MCF7 | Luminal Breast Cancer | 1 µM for 48h | ~80% | [5] |
| T47D | Luminal Breast Cancer | 1 µM for 48h | ~70% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of (+)-JQ1's effects. The following are generalized protocols for key experiments, which should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of (+)-JQ1 (e.g., 0.01 µM to 50 µM) or vehicle control (DMSO) for 72 hours.[2]
-
Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Caption: Cell Viability Assay Workflow.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentration of (+)-JQ1 for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[3]
Chromatin Immunoprecipitation (ChIP)-Sequencing
-
Cross-linking: Treat cells with (+)-JQ1 or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., BRD4) or an IgG control overnight at 4°C.
-
Washes and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, call peaks, and perform downstream analysis to identify regions of protein binding.[8]
Caption: ChIP-Seq Experimental Workflow.
RNA-Sequencing (RNA-Seq)
-
RNA Extraction: Treat cells with (+)-JQ1 or vehicle, and then extract total RNA using a suitable kit, ensuring high purity and integrity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining RNA, which includes mRNA and other non-coding RNAs.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes that are up- or down-regulated by (+)-JQ1 treatment.[9]
Conclusion
(+)-JQ1 serves as a powerful chemical probe for studying the role of BET proteins in chromatin biology and gene regulation. Its ability to displace BRD4 from chromatin, disrupt super-enhancers, and inhibit transcriptional elongation provides a multi-faceted mechanism for its potent anti-cancer effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of BET inhibition. The continued exploration of (+)-JQ1 and its derivatives will undoubtedly yield further insights into the epigenetic control of gene expression and provide new avenues for the development of novel cancer therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cell-Permeable Properties of (+)-JQ-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JQ-1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the modulation of gene expression.[2] Its cell-permeable nature is fundamental to its utility as a chemical probe in research and its potential as a therapeutic agent in various diseases, particularly cancer. This technical guide provides an in-depth investigation into the cell-permeable properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.
Physicochemical and Permeability Data
The ability of this compound to traverse the cell membrane is a key attribute that enables its biological activity in cellular and in vivo models. This property is influenced by its physicochemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅ClN₄O₂S | [3] |
| Molecular Weight | 456.99 g/mol | [3] |
| Cell Permeability Classification | Moderate | [4] |
| Apparent Permeability (Papp, A-B) in Caco-2 assay | 3.0 (± 0.1) x 10⁻⁶ cm/s | [4] |
| Apparent Permeability (Papp, B-A) in Caco-2 assay | 4.1 (± 0.2) x 10⁻⁶ cm/s | [4] |
Note: The Caco-2 permeability assay is a standard in vitro method to assess the intestinal permeability of a compound. The apparent permeability (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.[5][6] A Papp value between 1 and 10 x 10⁻⁶ cm/s is generally considered indicative of moderate permeability.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively inhibiting the binding of BET proteins to acetylated histones, thereby displacing them from chromatin.[2] This leads to the altered transcription of a multitude of genes, impacting several key signaling pathways involved in cell proliferation, survival, and inflammation.
BET Inhibition and Transcriptional Regulation
The primary mechanism of this compound involves the disruption of the interaction between BET proteins and acetylated chromatin, leading to the suppression of target gene expression. A key target of this inhibition is the MYC oncogene, whose transcription is often dependent on BRD4.[7]
Caption: Mechanism of this compound action on BET protein-mediated transcription.
Downstream Signaling Pathways
The inhibition of BET proteins by this compound has been shown to modulate several critical downstream signaling pathways:
-
MAPK/NF-κB Pathway: this compound can attenuate inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways. It has been shown to reduce the phosphorylation of key MAPK proteins and inhibit the nuclear translocation of NF-κB.[8][9]
-
VEGF/PI3K/AKT Pathway: In several cancer models, this compound has been demonstrated to suppress tumor growth and angiogenesis by downregulating the VEGF/PI3K/AKT signaling pathway.[10][11][12]
-
Apoptosis Pathways: this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is often associated with the downregulation of anti-apoptotic proteins and the activation of caspases.[11][13][14][15]
Caption: Overview of major signaling pathways affected by this compound.
Experimental Protocols
The cell-permeable nature of this compound allows for its use in a variety of cell-based assays to probe its biological activity. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.[16]
Objective: To confirm the binding of this compound to BET proteins in a cellular context.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound (and inactive enantiomer (-)-JQ-1 as a negative control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, (-)-JQ-1, or DMSO for a specified time (e.g., 1-4 hours) at 37°C.
-
Heating Step: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against the target BET protein and a loading control.
Expected Outcome: In the presence of this compound, the target BET protein will be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle or inactive enantiomer-treated cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. In the context of this compound, it can be used to demonstrate the displacement of BET proteins from chromatin.[3][17]
Objective: To determine the effect of this compound on the genome-wide occupancy of BET proteins.
Materials:
-
Cells of interest
-
This compound and DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibody against the target BET protein (e.g., BRD4) and an IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the BET protein of interest or an IgG control overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the binding profiles between this compound and DMSO-treated samples.
Expected Outcome: Treatment with this compound will lead to a significant reduction in the number and intensity of ChIP-seq peaks for the target BET protein, indicating its displacement from chromatin.
Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique to analyze the global transcriptional changes induced by a compound. It is used to identify genes that are up- or down-regulated following treatment with this compound.[18]
Objective: To characterize the transcriptomic landscape following this compound treatment.
Materials:
-
Cells of interest
-
This compound and DMSO
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tools (e.g., Bioanalyzer)
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO for a desired time period. Harvest the cells and extract total RNA using a suitable kit.
-
RNA Quality Control: Treat the RNA with DNase I to remove any contaminating genomic DNA. Assess the quality and integrity of the RNA.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (for poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome or transcriptome. Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment. Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
Expected Outcome: RNA-seq analysis will reveal the global changes in gene expression induced by this compound, providing insights into the molecular mechanisms underlying its biological effects.
Caption: Experimental workflow for RNA Sequencing (RNA-seq).
Conclusion
The cell-permeable nature of this compound is a cornerstone of its utility as a powerful tool to investigate the biological roles of BET proteins and as a promising therapeutic candidate. Its ability to readily enter cells allows for the direct modulation of intracellular targets and the subsequent study of a wide array of cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted effects of this important epigenetic inhibitor. Understanding the cell-permeable properties and the downstream consequences of this compound is crucial for advancing our knowledge of gene regulation and for the development of novel therapeutic strategies.
References
- 1. bmbreports.org [bmbreports.org]
- 2. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JQ1, a BET inhibitor, controls TLR4-induced IL-10 production in regulatory B cells by BRD4-NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JQ1 suppresses tumor growth via PTEN/PI3K/AKT pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. GEO Accession viewer [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (+)-JQ1 on Cell Cycle Progression and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[2][3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, (+)-JQ1 displaces them from chromatin, leading to the modulation of transcriptional programs critical for cell proliferation and survival.[4][5][6] This mechanism underlies its significant anti-tumor activity in a wide range of preclinical cancer models, primarily through the induction of cell cycle arrest and apoptosis.[2][7][8] This technical guide provides an in-depth overview of the effects of (+)-JQ1 on these two fundamental cellular processes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mode of action for (+)-JQ1 involves the inhibition of BET proteins, which disrupts the transcriptional activity of key oncogenes. A central target of this inhibition is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and apoptosis.[5][9][10] By preventing BRD4 from binding to the MYC promoter and enhancer regions, (+)-JQ1 effectively downregulates MYC expression.[1][10] This suppression of MYC is a critical event that triggers downstream effects on cell cycle machinery and apoptotic pathways.[9][10]
Impact on Cell Cycle Progression
A consistent cellular response to (+)-JQ1 treatment across numerous cancer types is the induction of cell cycle arrest, most commonly at the G0/G1 phase.[7][9][11] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation.[7][12] The arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) essential for G1/S transition, like Cyclin D1, CDK4, and CDK6.[7][9]
Quantitative Data: Cell Cycle Arrest
The following tables summarize the dose-dependent effects of (+)-JQ1 on cell cycle phase distribution in various cancer cell lines.
Table 1: Effect of (+)-JQ1 on Cell Cycle Distribution in Ovarian Cancer Cell Lines (24-hour treatment) [7]
| Cell Line | (+)-JQ1 Conc. (nM) | % G1 Phase | % S Phase |
| Hey | 0 | 53 | 18 |
| 1000 | 85 | 8 | |
| SKOV3 | 0 | 58 | 25 |
| 1000 | 75 | 13 |
Table 2: Effect of (+)-JQ1 on Cell Cycle Distribution in Merkel Cell Carcinoma (MCC) Cell Lines (72-hour treatment) [9]
| Cell Line | (+)-JQ1 Conc. (nM) | % G0/G1 Phase | % S Phase |
| MCC-3 | 0 | 55.2 | 35.1 |
| 800 | 78.3 | 12.5 | |
| MCC-5 | 0 | 60.1 | 30.5 |
| 800 | 82.4 | 9.8 |
Table 3: Effect of (+)-JQ1 on Cell Cycle Distribution in Glioma Stem Cells (GSCs) (24-hour treatment) [4]
| Cell Line | (+)-JQ1 Conc. (µM) | % G1 Phase | % S Phase |
| CSC2078 | 0 | 52.3 | 38.1 |
| 0.5 | 69.8 | 20.7 | |
| TS543 | 0 | 55.1 | 35.4 |
| 0.5 | 72.4 | 18.2 |
Impact on Apoptosis
In addition to halting cell cycle progression, (+)-JQ1 is a potent inducer of apoptosis, or programmed cell death, in many cancer models.[4][10][13] The pro-apoptotic effect of (+)-JQ1 is often linked to the downregulation of anti-apoptotic proteins, such as BCL-2, and the upregulation of pro-apoptotic proteins.[11][14] The induction of apoptosis is a key contributor to the tumor-suppressive effects of the compound.[15][16] In some cell types, (+)-JQ1 sensitizes cancer cells to other apoptosis-inducing agents like TRAIL.[17]
Quantitative Data: Apoptosis Induction
The tables below present quantitative data on the induction of apoptosis by (+)-JQ1 in different cancer cell lines, as measured by Annexin V positivity.
Table 4: Apoptosis Induction in Acute Myeloid Leukemia (AML) Cell Lines (48-hour treatment) [18]
| Cell Line | (+)-JQ1 Conc. (nM) | % Annexin V Positive Cells |
| HL-60 | 500 | ~25 |
| U937 | 500 | ~30 |
| MOLM13 | 500 | ~45 |
| MV4-11 | 500 | ~55 |
Table 5: Apoptosis Induction in Testicular Germ Cell Tumor (TGCT) Cell Lines [2]
| Cell Line | (+)-JQ1 Conc. (nM) | Treatment Time (hrs) | % Apoptotic Cells |
| NCCIT | 100 | 16 | ~20 |
| 500 | 16 | ~40 | |
| TCam-2 | 250 | 20 | ~15 |
| 500 | 20 | ~25 |
Signaling Pathways Modulated by (+)-JQ1
The anti-cancer effects of (+)-JQ1 are orchestrated through the modulation of complex signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways affected by this BET inhibitor.
Caption: Core mechanism of (+)-JQ1 leading to cell cycle arrest and apoptosis.
Caption: (+)-JQ1's impact on the VEGF/PI3K/AKT signaling pathway.[4][19]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are comprehensive protocols for the key experiments used to assess the impact of (+)-JQ1 on cell cycle and apoptosis.
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is adapted from methodologies described in studies involving (+)-JQ1 and general cell cycle analysis procedures.[4][7][20]
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with (+)-JQ1.
Materials:
-
Cell culture medium and supplements
-
(+)-JQ1 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase Staining Solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment (e.g., 1-2.5 x 10^5 cells/well).[4][7] Allow cells to adhere overnight.
-
(+)-JQ1 Treatment: Treat cells with various concentrations of (+)-JQ1 (e.g., 0.05 µM to 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[4][7]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells for each sample and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix the cells overnight at 4°C or for at least 2 hours.[4][20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Solution.[4]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample. Use software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[4]
Caption: Experimental workflow for cell cycle analysis.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is a synthesis of methods described in (+)-JQ1 literature and standard apoptosis assay protocols.[4][21][22][23]
Objective: To quantify the percentage of apoptotic (early and late) and necrotic cells following treatment with (+)-JQ1.
Materials:
-
Cell culture medium and supplements
-
(+)-JQ1 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) as described in step 3 of the previous protocol.
-
Washing: Wash the cells twice with ice-cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21][22]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[22] Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[22]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[21] Differentiate between cell populations:
Conclusion
(+)-JQ1 robustly impedes cancer cell proliferation by inducing G1 phase cell cycle arrest and promoting apoptosis. Its mechanism of action, centered on the inhibition of BRD4 and the subsequent downregulation of the MYC oncogene, affects multiple downstream signaling pathways. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of BET inhibitors. Understanding these fundamental impacts on cell cycle and apoptosis is critical for the continued development of (+)-JQ1 and other epigenetic modulators as anti-cancer agents.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JQ1 inhibits tumour growth in combination with cisplatin and suppresses JAK/STAT signalling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for (+)-JQ-1 Treatment in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JQ-1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC.[4][5] This activity results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis in a variety of cancer types, making it a valuable tool for cancer research and a promising candidate for therapeutic development.[6][7] These application notes provide detailed protocols for the in vitro use of this compound, including quantitative data on its efficacy and visualizations of the key signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | 72 | [8] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | 72 | [8] |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | 72 | [8] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | 72 | [8] |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | 72 | [8] |
| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | 72 | [8] |
| Hey | Ovarian Cancer | 0.36 | 72 | [6] |
| SKOV3 | Ovarian Cancer | 0.97 | 72 | [6] |
| H1975 | Lung Adenocarcinoma | <5 | 72 | [9] |
| H460 | Lung Adenocarcinoma | >10 | 72 | [9] |
| DV90 | Non-Small Cell Lung Cancer | ~1 | 72 | [10] |
| H1373 | Non-Small Cell Lung Cancer | ~1 | 72 | [10] |
| A549 | Non-Small Cell Lung Cancer | >10 | 72 | [10] |
| KMS-34 | Multiple Myeloma | 0.068 | Not Specified | [3] |
| LR5 | Multiple Myeloma | 0.098 | Not Specified | [3] |
| LP-1 | Multiple Myeloma | 0.098 (GI50) | Not Specified | [3] |
Table 2: Effective Concentrations and Observed Effects of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| SW480 | 50 mg/kg (in vivo) | Not Specified | Reduced tumor growth, induced apoptosis | [11] |
| Mesenchymal Stem Cells | 100 nM, 500 nM | Not Specified | G1 cell cycle arrest, downregulation of WNT2 | [12] |
| H1975 | 1 µM | 48 hours | Increased apoptosis | [9] |
| Cal27 | 0.1, 0.5, 1 µM | 24 hours | G1 cell cycle arrest, induced apoptosis | [13] |
| A549 | 0.5 - 10 µM | Not Specified | Dose-dependent inhibition of colony formation | [14] |
| Kasumi-1 | 250 nM | 24-72 hours | G0/G1 cell cycle arrest | [15] |
| MCC-3, MCC-5 | 800 nM | 72 hours | G0-G1 cell cycle arrest | [7] |
| CSC2078, TS543 | 0.05 - 0.8 µM | 24 hours | G1/S cell cycle arrest | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[17][18]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).[6][8]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Carefully aspirate the medium containing MTT.[17]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance at 570-590 nm using a microplate reader.[19][20]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[9]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[21]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[21]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24, 48, 72 hours).[7][15]
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).[15]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[23]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound competitively inhibits the binding of BET proteins, primarily BRD4, to acetylated histones on chromatin. This displacement prevents the recruitment of transcriptional machinery, leading to the downregulation of target genes, including the key oncogene c-MYC.
Caption: Mechanism of this compound action.
BRD4-c-MYC Signaling Pathway
BRD4 plays a crucial role in regulating the transcription of the c-MYC oncogene. By displacing BRD4, this compound effectively suppresses c-MYC expression and its downstream effects on cell proliferation and survival.[4][24]
Caption: BRD4-c-MYC signaling pathway.
Wnt/β-catenin Signaling Pathway and this compound
This compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer.[1][11][12]
Caption: Wnt/β-catenin pathway and JQ-1.
NF-κB Signaling Pathway and this compound
This compound can also inhibit the NF-κB signaling pathway by preventing the binding of BRD4 to acetylated RelA, a key component of the NF-κB complex.[25][26][27]
Caption: NF-κB pathway and JQ-1.
General Experimental Workflow
The following diagram outlines a typical workflow for in vitro studies using this compound.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.3. MTT assay [bio-protocol.org]
- 18. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchhub.com [researchhub.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 25. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-JQ-1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-JQ-1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3][4] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc.[5][6][7] This activity results in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in a variety of cancer cell lines, making this compound a valuable tool for cancer research and a promising candidate for therapeutic development.[1][6] These application notes provide a summary of effective concentrations and detailed protocols for key in vitro experiments.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of this compound. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Potent | [2] |
| 697 | B-cell Acute Lymphoblastic Leukemia | 90 (EC50) | [1] |
| A549 | Lung Adenocarcinoma | 1670 | [1] |
| A375 | Melanoma | 7500 | [1] |
| NMC 797 | NUT Midline Carcinoma | Potent | [1] |
| KMS11 | Multiple Myeloma | <500 | [1] |
| LR5 | Multiple Myeloma | <500 | [1] |
| OPM1 | Multiple Myeloma | <500 | [1] |
| INA-6 | Multiple Myeloma | <500 | [1] |
| MCF7 | Breast Cancer (Luminal) | ~1000 | [8] |
| T47D | Breast Cancer (Luminal) | ~1000 | [8] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Normal Growth | [5] |
| Ishikawa | Endometrial Cancer | Potent | [6] |
| HEC-1A | Endometrial Cancer | Potent | [6] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound primarily exerts its anti-cancer effects by inhibiting the BRD4/c-Myc axis. The following diagram illustrates the key components of this signaling pathway.
Caption: Mechanism of action of this compound via inhibition of the BRD4/c-Myc signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound on cancer cell lines.
Caption: General experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[10]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash cells twice with cold PBS by centrifugation.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
-
Data Interpretation:
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
This compound treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-3 x 10^6 cells after this compound treatment.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[14]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples by flow cytometry.[13] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]
References
- 1. This compound | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 2. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JQ1 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. bosterbio.com [bosterbio.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of (+)-JQ-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JQ-1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the downregulation of target genes, most notably the oncogene c-Myc.[1][3] This mechanism has established this compound as a critical tool in cancer research and a promising candidate for therapeutic development. These application notes provide a comprehensive guide to the in vivo administration of this compound in mouse models, summarizing effective dosages, administration routes, and detailed experimental protocols compiled from various preclinical studies.
Quantitative Data Summary
The efficacy and tolerability of this compound can vary depending on the mouse model, tumor type, and experimental endpoint. The following tables summarize common dosage and administration parameters from published studies.
Table 1: Summary of this compound Intraperitoneal (IP) Administration in Mouse Models
| Mouse Model | Dosage (mg/kg) | Dosing Schedule | Vehicle | Key Findings |
| Nut Midline Carcinoma (NMC) Xenografts | 50 | Daily | 5% DMSO in 5% dextrose | Significant tumor regression and improved survival.[4][5] |
| Ovarian Cancer (Orthotopic) | 50 | Daily | Not specified | Suppressed tumor growth.[1] |
| Neuroblastoma (TH-MYCN) | 25 or 50 | Daily for 7 days, or twice on days 1 and 2 | 10% DMSO and 10% (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) | Decreased hypoxia and improved therapeutic benefit of anti-PD-1.[6] |
| Luminal Breast Cancer (MMTV-PyMT) | 25 | Daily, 5-days-on/2-days-off for 11 doses | 1:10 DMSO:10% HPβCD | Delayed tumor onset and increased survival.[3] |
| Spinal Cord Injury | 50 | Daily | Not specified | Promoted functional recovery.[7] |
| Huntington's Disease (R6/2) | 50 | Daily | 10% HPβCD in sterile water (from a 50 mg/mL DMSO stock) | Did not improve phenotypes and showed poor tolerability.[8] |
| Diet-Induced Obesity | 10 or 20 | Daily for 14 days | DMSO and 10% HPβCD in sterile saline | Reduced fat mass.[9] |
| Peritoneal Damage | 50 | Daily | 10% HPβCD in sterile water with DMSO as vehicle for JQ1 | Reduced peritoneal damage.[10] |
Table 2: Summary of this compound Oral Gavage Administration in Mouse Models
| Mouse Model | Dosage (mg/kg) | Dosing Schedule | Vehicle | Key Findings |
| Thyroid Tumor (ThrbPV/PVKrasG12D) | 50 | Daily for 10 weeks | DMSO | Markedly inhibited thyroid tumor growth.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution for Intraperitoneal Injection
This protocol is based on a commonly used formulation to enhance the solubility and bioavailability of this compound in vivo.[6][8][12]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
(2-Hydroxypropyl)-β-cyclodextrin (HPβCD)
-
Sterile water or sterile saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the Vehicle Solution:
-
Prepare a 10% (w/v) solution of HPβCD in sterile water or saline. For example, to make 10 mL of vehicle, dissolve 1 g of HPβCD in 10 mL of sterile water.
-
Gently warm and vortex the solution to ensure the HPβCD is completely dissolved.
-
-
Prepare a Concentrated this compound Stock Solution:
-
Prepare the Final Dosing Solution (Example for a 5 mg/mL solution):
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
To achieve a final dosing solution where DMSO is 10% of the total volume, perform a 1:10 dilution of the stock solution into the vehicle.
-
For example, to prepare 1 mL of the final dosing solution, add 900 µL of the 10% HPβCD vehicle to a sterile tube.[12]
-
While vortexing, slowly add 100 µL of the 50 mg/mL this compound stock solution dropwise to the vehicle.[12]
-
This will result in a final this compound concentration of 5 mg/mL and a final DMSO concentration of 10%.
-
Sterile filter the final solution using a 0.22 µm syringe filter before injection.[12]
-
Protocol 2: In Vivo Administration by Intraperitoneal (IP) Injection
Materials:
-
Prepared and filtered this compound dosing solution
-
Tumor-bearing or experimental mice
-
Appropriate syringes (e.g., insulin syringes) with a 27-30 gauge needle[12]
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Dosing Calculation:
-
Injection Procedure:
-
Gently restrain the mouse to expose its abdomen.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle. This helps to avoid puncturing the bladder or cecum.[12]
-
Slowly inject the calculated volume of the this compound dosing solution.[12]
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Regularly monitor the mice for any signs of toxicity, such as weight loss, lethargy, hunched posture, or changes in behavior.[8][12]
-
For tumor models, measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[12]
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Brd4 by JQ1 Promotes Functional Recovery From Spinal Cord Injury by Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. BET Protein Inhibitor JQ1 Ameliorates Experimental Peritoneal Damage by Inhibition of Inflammation and Oxidative Stress [mdpi.com]
- 11. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (+)-JQ-1 Use in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(+)-JQ-1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] These proteins are epigenetic readers that bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription.[4][5][6] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the modulation of target gene expression.[4][6][7] This has made this compound a valuable tool for studying the role of BET proteins in various biological processes, including cancer and inflammation, and a promising candidate for therapeutic development.[2][8] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins.[9][10][11] The combination of this compound treatment with ChIP-seq allows researchers to investigate how BET protein inhibition alters the chromatin landscape and the binding of transcription factors and other regulatory proteins.
Mechanism of Action of this compound:
This compound mimics the acetylated lysine side chain of histones and binds to the hydrophobic pocket of the bromodomains of BET proteins. This competitive inhibition prevents BET proteins from binding to acetylated histones on the chromatin.[4][6][7] The displacement of BET proteins, particularly BRD4, from enhancers and promoters leads to a decrease in the transcription of key oncogenes such as MYC.[2][4][6][12]
Quantitative Data Summary
The following table summarizes typical experimental parameters for using this compound in cell culture for subsequent ChIP-seq analysis. It is crucial to optimize these conditions for each specific cell line and experimental setup.
| Parameter | Recommended Range | Key Considerations |
| Cell Type | Various cancer cell lines (e.g., NSCLC, AML, TNBC), Mesenchymal Stem Cells | JQ1 efficacy can be cell-type dependent.[1][2][13][14] |
| This compound Concentration | 100 nM - 1 µM | A common starting concentration is 500 nM.[2][13] A dose-response curve is recommended to determine the optimal concentration for your cell line. |
| Incubation Time | 6 - 48 hours | 24 hours is a frequently used time point to observe significant changes in protein binding and gene expression.[1][13] Time-course experiments can reveal dynamic changes. |
| Control | DMSO (vehicle) | The concentration of DMSO should be matched to the highest concentration used for JQ1 treatment. |
| Cell Viability | >90% | It is essential to ensure that the chosen concentration and incubation time of JQ1 do not induce significant cell death, which can confound ChIP-seq results. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) prior to the ChIP-seq experiment. |
Detailed Experimental Protocol for this compound Treatment and ChIP-seq
This protocol provides a step-by-step guide for performing a ChIP-seq experiment to investigate the effect of this compound on the binding of a protein of interest (e.g., a transcription factor or a BET protein itself) to chromatin.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Formaldehyde (37%, methanol-free)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis and wash buffers (see specific ChIP-seq protocol for recipes)[11][15][16]
-
Protease and phosphatase inhibitors
-
ChIP-grade antibody against the protein of interest
-
IgG control antibody
-
Protein A/G magnetic beads
-
Buffers for immunoprecipitation, washing, and elution[11][15][16]
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells at an appropriate density to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of this compound and DMSO in pre-warmed complete culture medium.
-
Remove the old medium from the cells and add the medium containing either this compound or DMSO.
-
Incubate the cells for the desired time (e.g., 24 hours) under standard cell culture conditions.
-
Part 2: Chromatin Immunoprecipitation (adapted from standard protocols) [11][15][16]
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[9][11]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[11]
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Lyse the cells to release the nuclei according to a standard ChIP protocol.
-
-
Chromatin Sonication:
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to an average fragment size of 200-700 bp.[11] Optimization of sonication conditions is critical for successful ChIP-seq.
-
Verify the fragment size by running an aliquot of the sonicated chromatin on an agarose gel.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.
-
Save a small aliquot of the chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with a specific antibody against the protein of interest or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples and the input control at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
Part 3: Library Preparation and Sequencing
-
Quantify the purified ChIP DNA and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
Signaling Pathway Perturbed by this compound
This compound treatment affects multiple signaling pathways by altering the transcriptional landscape. One of the well-documented pathways is the LKB1/AMPK/mTOR signaling pathway, which is involved in cell proliferation and autophagy.[8]
This guide provides a comprehensive framework for utilizing this compound in ChIP-seq experiments. By carefully optimizing experimental conditions and following a robust protocol, researchers can effectively investigate the genome-wide consequences of BET inhibition. The resulting data will provide valuable insights into the epigenetic regulation of gene expression and the therapeutic potential of BET inhibitors. It is important to note that while this compound is a powerful research tool, its effects can be complex and cell-type specific, warranting careful experimental design and data interpretation.[1][3]
References
- 1. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 10. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encodeproject.org [encodeproject.org]
Application Notes and Protocols: RNA-Seq Analysis of Cellular Response to (+)-JQ1 Treatment
Introduction
(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic readers that bind to acetylated lysine residues on histone tails, playing a crucial role in regulating gene transcription.[2][3] By competitively binding to the acetyl-lysine binding pockets of BET proteins, (+)-JQ1 displaces them from chromatin, leading to the suppression of target gene expression.[2][3] This inhibitory action has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, primarily through the downregulation of key oncogenes such as c-MYC.[2][4] RNA sequencing (RNA-seq) is a powerful technology for performing genome-wide expression profiling, making it an ideal tool to elucidate the transcriptomic changes induced by (+)-JQ1 treatment and understand its mechanism of action.[5]
I. Experimental Protocols
This section provides detailed methodologies for investigating the cellular response to (+)-JQ1 using RNA-seq. The overall experimental process involves cell culture and treatment, RNA extraction, library preparation, sequencing, and bioinformatic analysis.
Experimental Workflow Overview
The workflow diagram below illustrates the key steps from cell treatment to data analysis.
Caption: A standard workflow for RNA-seq analysis of (+)-JQ1 treated cells.
Protocol 1: Cell Culture and (+)-JQ1 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, Kasumi-1, MV4-11) in appropriate culture vessels and media.[6][7] Grow cells to approximately 70-80% confluency.
-
Preparation of (+)-JQ1: Prepare a stock solution of (+)-JQ1 (e.g., 10 mM in DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. Typical concentrations range from 0.1 µM to 5 µM.[7][8] A vehicle control (DMSO-only) must be run in parallel.
-
Treatment: Aspirate the old media from the cells and add the media containing (+)-JQ1 or the vehicle control. Treatment durations can vary, with early time points (e.g., 1-4 hours) capturing direct transcriptional effects and later time points (e.g., 24-72 hours) revealing downstream cellular responses.[5][7][9]
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them using a cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells, and immediately proceed to RNA extraction or store the cell pellets at -80°C.
Protocol 2: RNA Isolation and Library Preparation
-
RNA Extraction: Isolate total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer’s instructions. This should include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control (QC): Assess the quantity and quality of the extracted RNA.
-
Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.
-
Purity: Check the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >1.8).
-
Integrity: Analyze the RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8.0 is recommended for high-quality RNA-seq results.
-
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Perform poly(A) mRNA selection using oligo(dT) magnetic beads to enrich for messenger RNA.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
Purify the final library and assess its quality and concentration before sequencing.
-
Protocol 3: RNA Sequencing and Bioinformatic Analysis
-
Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads (e.g., 2x150 bp).
-
Data QC: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the quality-filtered reads to a reference genome (e.g., human hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the (+)-JQ1 treated and vehicle control groups. Common cutoffs for significance are a False Discovery Rate (FDR) or adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.[10]
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs using tools like DAVID or GSEA to understand the biological processes and pathways affected by (+)-JQ1.[7][11]
II. Quantitative Data Summary
The transcriptomic effects of (+)-JQ1 vary depending on the cell type, drug concentration, and treatment duration. The following tables summarize quantitative data from various RNA-seq studies.
| Cell Line | (+)-JQ1 Conc. | Treatment Duration | Upregulated Genes | Downregulated Genes | Reference |
| BV-2 Microglia (LPS-stimulated) | Not Specified | 2 hours | 214 | 56 | [5] |
| BV-2 Microglia (LPS-stimulated) | Not Specified | 4 hours | 301 | 95 | [5] |
| HepG2 (Hepatocellular Carcinoma) | Not Specified | 24 hours | 333 (lncRNAs), 274 (mRNAs) | 523 (lncRNAs), 737 (mRNAs) | [12] |
| HeLa (Cervical Cancer) | 1 µmol/L | 72 hours | 193 (total lncRNAs) | - | [7] |
| Huh7 (Hepatocellular Carcinoma) | 0.5 µM | 48 hours | - | Genes regulating cell cycle | [8] |
III. Mechanism of Action and Cellular Response
(+)-JQ1 primarily functions by displacing BRD4 from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes.[2][3] This leads to a cascade of downstream effects culminating in reduced cancer cell viability.
Core Signaling Pathway Inhibition
The diagram below illustrates the mechanism by which (+)-JQ1 inhibits BRD4, leading to the suppression of c-MYC and its target genes involved in cell proliferation.
References
- 1. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
- 9. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (+)-JQ-1 in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JQ-1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] By competitively binding to the acetyl-lysine recognition pockets of bromodomains, this compound displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-Myc.[2][3] This mechanism of action has established this compound as a valuable chemical probe for studying BET protein function and a promising candidate for therapeutic development in various cancers and inflammatory diseases. High-throughput screening (HTS) assays are crucial for identifying and characterizing novel BET inhibitors. This document provides detailed application notes and protocols for utilizing this compound in two common HTS formats: a biochemical AlphaScreen assay and a cell-based proliferation/apoptosis assay.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the acetyl-lysine binding site of BET bromodomains. This prevents the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin. The subsequent downregulation of BRD4 target genes, most notably the proto-oncogene c-Myc, results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2][3] The inhibitory effects of this compound are stereospecific, with the (+)-enantiomer being significantly more active than the (-)-enantiomer.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound for various BET bromodomains as determined by different assay formats.
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| BRD4 (BD1) | AlphaScreen | 77 | 49 | [4][5] |
| BRD4 (BD2) | AlphaScreen | 33 | 90.1 | [4][5] |
| BRD2 (BD1) | AlphaScreen | 17.7 | 128 | [5] |
| BRD3 (BD1) | - | - | 59.5 | [5] |
| BRD3 (BD2) | - | - | 82.0 | [5] |
| BRDT (BD1) | - | - | 190 | [5] |
| CREBBP | AlphaScreen | >10,000 | - | [4] |
Experimental Protocols
Protocol 1: AlphaScreen Assay for BRD4 Inhibition
This protocol describes a homogenous, bead-based proximity assay to measure the competitive binding of inhibitors to the BRD4 bromodomain.
Materials:
-
Recombinant human BRD4 (BD1) protein (His-tagged)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
This compound (positive control)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
384-well white microplates (low-volume)
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the test compounds and this compound in Assay Buffer.
-
Dilute BRD4(BD1) protein and biotinylated H4 peptide in Assay Buffer to the desired concentrations (optimization required, typically in the low nM range).
-
Prepare a slurry of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the diluted BRD4(BD1) protein to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the biotinylated H4 peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the bead mixture (5 µL Donor beads + 5 µL Acceptor beads) to each well under subdued light.
-
-
Signal Detection:
-
Seal the plate and incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based High-Throughput Screening for Proliferation and Apoptosis
This protocol outlines a general method for screening small molecule libraries for their effects on cancer cell proliferation and apoptosis.
Materials:
-
Cancer cell line known to be sensitive to BET inhibitors (e.g., a c-Myc dependent line)
-
Complete cell culture medium
-
This compound (positive control for inhibition)
-
Staurosporine (positive control for apoptosis)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Caspase-Glo® 3/7 Assay (Promega)
-
384-well clear-bottom, white-walled microplates
-
Automated liquid handling system
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 384-well plates at a pre-optimized density (typically 1,000-5,000 cells/well) in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of the test compounds and controls in culture medium.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the cell plates.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
For Cell Viability (CellTiter-Glo®):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
For Apoptosis (Caspase-Glo® 3/7):
-
Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control.
-
Calculate the percentage of viability or apoptosis induction for each compound.
-
Determine IC50 (for viability) or EC50 (for apoptosis) values from the dose-response curves.
-
Visualizations
Caption: BRD4 Signaling Pathway and the inhibitory action of this compound.
Caption: High-Throughput Screening Experimental Workflows.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescienceglobal.com [lifescienceglobal.com]
Application Note: Proteomic Analysis of Cellular Response to (+)-JQ1
Audience: Researchers, scientists, and drug development professionals.
Abstract: (+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[1][2][3] By competitively binding to the acetyl-lysine recognition pockets of bromodomains, (+)-JQ1 displaces BET proteins from chromatin, leading to the modulation of transcriptional programs critical for cancer cell proliferation and survival.[4][5] This application note provides a summary of key proteomic changes induced by (+)-JQ1 treatment, details relevant signaling pathways, and offers comprehensive protocols for conducting proteomic analysis of (+)-JQ1-treated cells.
Key Proteomic Changes Induced by (+)-JQ1
Treatment of cancer cells with (+)-JQ1 leads to significant alterations in the proteome. The most consistently reported effect is the downregulation of the oncoprotein MYC and its downstream targets.[6][7][8] A summary of key protein expression changes is presented below.
Table 1: Key Proteins and Pathways Downregulated by (+)-JQ1 Treatment
| Target Protein/Pathway | Cellular Context | Key Function(s) | References |
|---|---|---|---|
| MYC (c-Myc) | Multiple Myeloma, Burkitt's Lymphoma, MCC, OSCC, Melanoma | Transcription factor, cell cycle progression, proliferation | [6][8][9][10][11] |
| BRD4 | Oral Squamous Carcinoma | Epigenetic reader, transcriptional regulation | [9] |
| Twist | Oral Squamous Carcinoma | EMT transcription factor, tumor metastasis | [9] |
| Cyclin D1 | Merkel Cell Carcinoma, Thyroid Cancer | Cell cycle progression (G1/S transition) | [6][10] |
| VEGF/PI3K/AKT Pathway | Glioma Stem Cells | Angiogenesis, cell survival, proliferation | [12] |
| c-FLIP | Various Cancer Cell Lines | Anti-apoptotic protein, inhibits TRAIL-induced apoptosis | [13] |
| Mitochondrial Proteins (CYC1, COX7C) | Melanoma | Mitochondrial respiratory chain function | [11] |
| Hedgehog & TGF-β Pathways | Pancreatic Cancer (in CAFs) | Cancer-Associated Fibroblast (CAF) activation, desmoplasia |[14] |
Table 2: Key Proteins and Pathways Upregulated by (+)-JQ1 Treatment
| Target Protein/Pathway | Cellular Context | Key Function(s) | References |
|---|---|---|---|
| p21, p27, p57 | Merkel Cell Carcinoma, Rhabdomyosarcoma | Cyclin-dependent kinase inhibitors, cell cycle arrest | [8][10] |
| LKB1/AMPK/mTOR Pathway | Bladder Cancer | Induction of autophagy, tumor suppression | [15] |
| Apoptosis | Rhabdomyosarcoma, Glioma Stem Cells | Programmed cell death | [8][12] |
| Squamous Differentiation | NUT Midline Carcinoma (NMC) | Terminal cell differentiation, growth arrest |[5] |
Signaling Pathways Modulated by (+)-JQ1
Proteomic and functional analyses have revealed that (+)-JQ1 modulates several critical signaling pathways.
JQ1-Mediated Inhibition of the BRD4-MYC Axis
The primary mechanism of (+)-JQ1 involves the displacement of BRD4 from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[7] This disruption causes a G1 cell cycle arrest and a reduction in cell proliferation.[8][10]
JQ1-Mediated Induction of Autophagy
In bladder cancer cells, (+)-JQ1 has been shown to induce autophagy by activating the LKB1/AMPK signaling pathway, which subsequently inhibits mTOR, a key negative regulator of autophagy.[15]
JQ1-Mediated Suppression of Angiogenesis
In glioma stem cells, (+)-JQ1 treatment downregulates vascular endothelial growth factor (VEGF), a critical growth factor for angiogenesis. This leads to the suppression of the PI3K/AKT signaling pathway, resulting in cell cycle arrest and apoptosis.[12]
Experimental Workflow for Proteomic Analysis
A typical quantitative proteomics workflow is essential for identifying and quantifying the cellular protein changes in response to (+)-JQ1 treatment.
Protocols
Protocol 1: Cell Culture and (+)-JQ1 Treatment
-
Cell Seeding: Plate cells (e.g., MM.1S, A549, Cal27) in appropriate culture medium and incubate under standard conditions (37°C, 5% CO₂) until they reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of (+)-JQ1 (e.g., 10 mM in DMSO). Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).[8][9] A vehicle control (DMSO) must be run in parallel.
-
Treatment: Remove the existing medium from the cells and add the medium containing (+)-JQ1 or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours). The optimal time should be determined based on the cell line and experimental goals.[9]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization, then pellet them by centrifugation. The cell pellets can be stored at -80°C until further processing.
Protocol 2: Protein Extraction, Digestion, and TMT Labeling
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 8 M urea in 100 mM TEAB, pH 8.5) supplemented with protease and phosphatase inhibitors. Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a compatible assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take a standardized amount of protein (e.g., 100 µg) for each condition.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Dry the purified peptides under a vacuum.
-
Isobaric (TMT) Labeling:
-
Resuspend the dried peptides in labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample, ensuring a different tag is used for each condition (e.g., TMT-126 for Control, TMT-127N for JQ1-treated).
-
Incubate for 1 hour at room temperature. Quench the reaction with hydroxylamine.
-
Combine all labeled samples, desalt using an SPE cartridge, and dry under vacuum.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Reconstitute the labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid). Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Database Searching: Process the raw mass spectrometry data using a database search engine (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot for the corresponding species).
-
Protein Identification and Quantification: Set search parameters to include TMT reporter ion quantification, fixed modifications (carbamidomethylation of C), and variable modifications (oxidation of M, N-terminal acetylation). A false discovery rate (FDR) of <1% should be applied at both the peptide and protein levels.
-
Bioinformatic Analysis:
-
Normalize the reporter ion intensities to account for loading variations.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or downregulated upon (+)-JQ1 treatment.
-
Use the list of differentially expressed proteins for functional enrichment and pathway analysis using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) to identify the biological processes and signaling pathways affected by (+)-JQ1.[12][16]
-
References
- 1. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 2. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 3. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain Inhibitor JQ1 Provides Novel Insights and Perspectives in Rhabdomyosarcoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stromal remodeling by the BET bromodomain inhibitor JQ1 suppresses the progression of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Application of (+)-JQ-1 in CRISPR-Cas9 Screening: Unveiling Genetic Modulators of BET Bromodomain Inhibitor Sensitivity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JQ-1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[2][3] By competitively displacing BET proteins from chromatin, this compound disrupts key transcriptional programs involved in cell proliferation and survival, making it a valuable tool in cancer research and a lead compound for the development of anti-cancer therapeutics.[2][3]
CRISPR-Cas9 genome-wide screening is a powerful technology that allows for the systematic knockout of all genes in the genome to identify those that are essential for a specific biological process or that modulate the response to a particular drug. When combined with a chemical probe like this compound, CRISPR-Cas9 screens can uncover the genetic determinants of sensitivity and resistance to BET inhibitors. This knowledge is crucial for identifying patient populations likely to respond to BET inhibitor therapy, discovering novel drug combinations, and understanding the mechanisms of acquired resistance.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 screening experiments to identify genes and pathways that influence cellular responses to BET inhibition.
Mechanism of Action of this compound
This compound mimics the acetylated lysine histone tail and binds to the hydrophobic acetyl-lysine binding pockets of BET bromodomains. This competitive inhibition prevents the tethering of BET proteins to chromatin, leading to the displacement of transcriptional machinery, including RNA Polymerase II, from the promoters and enhancers of target genes.[2] A primary consequence of this action is the downregulation of key oncogenes, such as MYC, which are often regulated by BET proteins.[2][3] The inactive enantiomer, (-)-JQ-1, serves as an excellent negative control in experiments as it does not bind to BET bromodomains and is biologically inert in this context.
References
Illuminating Target Engagement: Protocols for (+)-JQ1 in Living Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing these proteins from chromatin and inhibiting the transcription of key oncogenes like c-Myc.[1][2][3] Quantifying the engagement of (+)-JQ1 with its target proteins in a cellular context is crucial for understanding its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for three widely used target engagement assays in living cells: NanoBRET, Fluorescence Recovery After Photobleaching (FRAP), and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement and PPI Inhibition Assays
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure protein-protein interactions and target engagement in real-time within living cells.[4][5][6] The NanoBRET™ assay utilizes the bright NanoLuc® luciferase as a BRET donor and a fluorescently labeled HaloTag® as the acceptor, offering a robust and sensitive platform for studying (+)-JQ1's cellular activity.[7][8][9]
Principle
There are two primary NanoBRET™ assay formats for studying (+)-JQ1:
-
Target Engagement (Tracer Competition): This assay directly measures the binding of (+)-JQ1 to its target protein (e.g., BRD4). A NanoLuc®-BRD4 fusion protein is expressed in cells, and a fluorescently labeled tracer that also binds to the BRD4 bromodomain is added. BRET occurs between the NanoLuc® donor and the tracer acceptor. When (+)-JQ1 is introduced, it competes with the tracer for binding to BRD4, leading to a dose-dependent decrease in the BRET signal.[8]
-
Protein-Protein Interaction (PPI) Inhibition: This assay measures the ability of (+)-JQ1 to disrupt the interaction between a BET protein and a binding partner, such as a histone. A NanoLuc®-BRD4 fusion and a HaloTag®-Histone H3.3 fusion are co-expressed in cells. The interaction between BRD4 and the histone brings the donor and acceptor into proximity, generating a BRET signal. (+)-JQ1 displaces BRD4 from the histone, causing a reduction in the BRET signal.[7][10]
Quantitative Data Summary
The following table summarizes representative quantitative data for (+)-JQ1 obtained from various cellular and biochemical assays.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| NanoBRET™ PPI | BRD4-Histone H3.3 | HEK293 | IC50 | Not explicitly stated, but dose-dependent inhibition shown | [10] |
| AlphaScreen | BRD4 (BD1) | - | IC50 | 77 nM | [1][11] |
| AlphaScreen | BRD4 (BD2) | - | IC50 | 33 nM | [1][11] |
| Isothermal Titration Calorimetry (ITC) | BRD4 (BD1) | - | Kd | ~50 nM | [11] |
| Isothermal Titration Calorimetry (ITC) | BRD4 (BD2) | - | Kd | ~90 nM | [11] |
| Cell Viability | BRD4-NUT | NMC | IC50 | 4 nM | [11] |
| Cell Viability | BxPC3 | BxPC3 | IC50 | 3.5 µM | [2] |
Experimental Protocols
1.3.1. NanoBRET™ Target Engagement (Tracer Competition) Assay
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid encoding NanoLuc®-BRD4 fusion protein
-
NanoBRET™ Tracer (specific for BRD4)
-
NanoBRET™ Nano-Glo® Substrate
-
(+)-JQ1 compound
-
White, opaque 96-well or 384-well assay plates
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Prepare a transfection mix by diluting 0.1 µg of NanoLuc®-BRD4 plasmid DNA and 0.3 µL of FuGENE® HD in 10 µL of Opti-MEM™. Incubate for 15 minutes at room temperature. Add the mix to the cells and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of (+)-JQ1 in DMSO. Then, dilute the compounds in Opti-MEM™.
-
Assay Plate Preparation: Add the diluted (+)-JQ1 to the wells of a white assay plate.
-
Cell Preparation: Detach the transfected cells and resuspend in Opti-MEM™.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cell suspension at the predetermined optimal concentration.
-
Cell Dispensing: Dispense the cell-tracer mix into the assay plate containing the test compounds.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to each well. Read the donor (460 nm) and acceptor (618 nm) emission signals within 10 minutes using a luminometer capable of measuring BRET.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the (+)-JQ1 concentration and fit a dose-response curve to determine the IC50 value.
1.3.2. NanoBRET™ PPI Inhibition Assay
The protocol is similar to the Target Engagement assay, with the following key differences:
-
Transfection: Co-transfect cells with plasmids encoding both NanoLuc®-BRD4 and HaloTag®-Histone H3.3. Optimize the ratio of the two plasmids to achieve a good assay window.
-
Tracer: No tracer is used in this assay.
-
Principle of Measurement: The decrease in BRET signal directly reflects the inhibition of the BRD4-histone interaction by (+)-JQ1.
Diagrams
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. picoquant.com [picoquant.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ibidi.com [ibidi.com]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [france.promega.com]
- 6. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-Angiogenic Effects of (+)-JQ-1 on Tumors
Introduction
(+)-JQ-1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival.[1][2] While initially investigated for its direct anti-proliferative effects on cancer cells, emerging evidence has highlighted a significant role for this compound in suppressing tumor angiogenesis—the formation of new blood vessels that are critical for tumor growth and metastasis.[1][3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the anti-angiogenic properties of this compound both in vitro and in vivo. The methodologies described herein cover key angiogenic processes, including endothelial cell proliferation, migration, differentiation into tube-like structures, and vascularization in animal models.
Signaling Pathways Modulated by this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by modulating several key signaling pathways within both tumor and endothelial cells. By competitively binding to the acetyl-lysine recognition pockets of BRD4, this compound displaces BRD4 from chromatin, leading to the transcriptional repression of critical pro-angiogenic genes.[1]
Key mechanisms include:
-
Downregulation of c-MYC: c-MYC is a master regulator of various angiogenic factors.[3] this compound-mediated inhibition of BRD4 suppresses c-MYC transcription, which in turn can reduce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2][4]
-
Suppression of AP-1 Activity: In human umbilical vein endothelial cells (HUVECs), this compound has been shown to dramatically reduce the levels and activity of the transcription factor AP-1 by suppressing its associated protein, FOSL1.[3] AP-1 is a key regulator of endothelial cell differentiation and invasion.[2]
-
Inhibition of Hypoxia-Induced Factors: Under hypoxic conditions, tumors upregulate Hypoxia-Inducible Factor (HIF), which drives the expression of genes like VEGF and Carbonic Anhydrase IX (CA9) to promote angiogenesis and cell survival.[2][5] this compound can downregulate these hypoxia-induced genes, impairing the tumor's adaptive response.[5][6]
-
Modulation of the VEGF/PI3K/AKT Pathway: In some cancer models, such as glioma stem cells, this compound has been found to downregulate VEGF and its receptor (VEGFR2) phosphorylation, leading to reduced activity of the downstream PI3K/AKT signaling pathway, which is crucial for endothelial cell survival and proliferation.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In-Vivo Performance of (+)-JQ-1
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in-vivo stability and half-life of the BET inhibitor, (+)-JQ-1. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the short in-vivo half-life of this compound?
The short in-vivo half-life of this compound, often reported to be around one hour in mice, is primarily due to rapid metabolism.[1][2][3] The main enzyme responsible for this metabolism is Cytochrome P450 3A4 (CYP3A4).[1][2][3] This enzyme hydroxylates JQ1 at the 2-position of its thiophene ring, marking it for clearance.[4][5]
Q2: What are the main strategies to improve the in-vivo stability and half-life of this compound?
There are two primary strategies to enhance the in-vivo performance of this compound:
-
Chemical Modification: Modifying the chemical structure of this compound to block or slow down metabolic breakdown. A successful example is the deuteration of the metabolically active site.[4][5]
-
Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers to protect it from metabolic enzymes and control its release.[6][7][8][9][10]
Q3: How does deuteration improve the half-life of this compound?
Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium, at a specific metabolic "soft spot" on the molecule. In the case of this compound, replacing the hydrogens on the thiophene 2-methyl group with deuterium makes the C-D bond stronger than the C-H bond. This "kinetic isotope effect" slows down the rate of oxidation by CYP enzymes, thereby extending the molecule's half-life.[4][5]
Q4: What types of nanoparticle formulations have been used for this compound delivery?
Several nanoparticle systems have been successfully employed to deliver this compound, including:
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These are biodegradable and biocompatible polymers.[6]
-
Hydroxyapatite nanoparticles (HANPs): These have been explored for targeted delivery, particularly in bone-related cancers.[7]
-
Zein nanoparticles: Derived from corn protein, these offer a biocompatible delivery vehicle.[8]
-
Chitosan-based nanoparticles: Chitosan is a natural polymer with antitumor properties.[10]
-
Biomimetic nanoparticles: These utilize natural cell membranes (e.g., from platelets and erythrocytes) to improve circulation time and targeting.[9]
Q5: Can co-administration of other drugs improve JQ1's half-life?
Since CYP3A4 is the primary enzyme metabolizing JQ1, co-administration of a CYP3A4 inhibitor like ketoconazole could theoretically increase JQ1's half-life by blocking its metabolism.[1][2] However, this approach carries the risk of significant drug-drug interactions and may not be a clinically viable long-term strategy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid clearance of this compound in in-vivo studies. | High metabolic rate due to CYP3A4 activity. | 1. Synthesize a deuterated analog of this compound, specifically at the thiophene 2-methyl position. 2. Formulate this compound into a nanoparticle delivery system (e.g., PLGA, liposomes) to shield it from metabolic enzymes. |
| Poor aqueous solubility of this compound for in-vivo administration. | Lipophilic nature of the molecule. | 1. Utilize nanoparticle formulations which can encapsulate lipophilic drugs for administration in aqueous media. 2. Prepare a formulation using solubility-enhancing excipients, though this may not protect against metabolism. |
| Off-target effects or toxicity observed in-vivo. | Non-specific distribution of the free drug. | 1. Employ targeted nanoparticle delivery systems. For example, functionalize nanoparticles with ligands that bind to receptors overexpressed on target cells. 2. Consider biomimetic nanoparticles that can reduce uptake by non-tumoral tissues.[7][9] |
| Inconsistent results between in-vitro and in-vivo experiments. | Discrepancy between drug concentration at the cellular level in-vitro versus in-vivo due to rapid clearance. | 1. Use a more metabolically stable analog of JQ1 (e.g., deuterated JQ1) for in-vivo studies to better mimic the sustained exposure seen in-vitro. 2. Conduct pharmacokinetic studies to understand the concentration-time profile of JQ1 in your animal model and correlate it with efficacy. |
Quantitative Data Summary
Table 1: In-Vitro Half-Life of this compound and its Deuterated Analog in Liver Microsomes
| Compound | Species | Microsomal Half-life (t1/2) in minutes | Fold Improvement |
| This compound | Mouse | 15.4 ± 1.3 | - |
| This compound-d3 | Mouse | 27.2 ± 3.4 | 1.8 |
| This compound | Human | 24.6 ± 2.1 | - |
| This compound-d3 | Human | 68.9 ± 9.8 | 2.8 |
Data extracted from a study on the metabolic stability of deuterated JQ1.[5]
Table 2: Pharmacokinetic Parameters of this compound and its Deuterated Analog in Mice
| Compound | Sex | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) |
| This compound | Male | 10,800 ± 2,500 | 0.25 | 11,000 ± 2,400 | 1.1 ± 0.2 |
| This compound-d3 | Male | 11,300 ± 2,700 | 0.25 | 13,000 ± 3,100 | 1.1 ± 0.2 |
| This compound | Female | 9,100 ± 2,200 | 0.25 | 5,600 ± 1,300 | 0.8 ± 0.1 |
| This compound-d3 | Female | 9,500 ± 2,300 | 0.25 | 6,600 ± 1,600 | 0.9 ± 0.1 |
Data from a pharmacokinetic study in mice following intraperitoneal administration of a 1:1 mixture of this compound and this compound-d3.[4][5]
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This protocol is used to determine the in-vitro metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS analysis
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the liver microsomes, phosphate buffer, and the test compound in a microcentrifuge tube. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Protocol 2: In-Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a compound in mice.
Materials:
-
Test compound formulation (e.g., this compound in a suitable vehicle)
-
Male and female mice (e.g., C57BL/6)
-
Dosing equipment (e.g., oral gavage needles, syringes for intravenous or intraperitoneal injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Fast the mice overnight before dosing (with free access to water).
-
Administer the test compound to the mice via the desired route (e.g., oral gavage, intravenous, intraperitoneal).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a small group of mice at each time point (serial sampling from the same animal is also possible depending on the volume and frequency).
-
Process the blood samples to obtain plasma (e.g., by centrifugation).
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualizations
Caption: Metabolic pathway of this compound highlighting the role of CYP3A4.
References
- 1. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-Encapsulation of Paclitaxel and JQ1 in Zein Nanoparticles as Potential Innovative Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet and Erythrocyte Membranes Coassembled Biomimetic Nanoparticles for Heart Failure Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of chitosan-loaded JQ1 nanoparticles on OVCAR-3 cell cycle and apoptosis-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of (+)-JQ-1 in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor solubility of (+)-JQ-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound characterized by poor solubility in aqueous buffers but high solubility in organic solvents.[1] It is readily soluble in 100% Dimethyl Sulfoxide (DMSO) and ethanol.[2] For aqueous solutions, it is considered sparingly soluble.[1]
Q2: What is the recommended solvent for making a stock solution?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is fresh, anhydrous DMSO.[3][4] Ethanol is also a suitable alternative.[1][5] Stock solutions in DMSO can be stored at -20°C for up to six months or -80°C for up to a year.[3] It is crucial to use newly opened, high-purity DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[3][4]
Q3: Can I dissolve this compound directly in aqueous media like PBS or cell culture medium?
A3: Direct dissolution of this compound in aqueous media is not recommended due to its low water solubility, which will likely result in precipitation or an incomplete solution. The standard procedure involves first creating a concentrated stock in an organic solvent like DMSO and then diluting this stock into the desired aqueous buffer.[1]
Q4: How long is this compound stable in an aqueous working solution?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare these solutions fresh on the day of use.[2] Some sources advise against storing aqueous solutions for more than one day.[1]
Troubleshooting Poor Aqueous Solubility
Problem: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. Below are potential causes and solutions to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for this compound precipitation issues.
Data Presentation: Solubility and Formulations
Table 1: Solubility in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 45 mg/mL[3] | ≥ 98.47 mM[3] | Can be as high as 242.5 mg/mL.[5] Use fresh, anhydrous DMSO.[4] |
| Ethanol | 45.7 mg/mL | 100 mM | Sonication is recommended to aid dissolution.[5] |
| Dimethyl Formamide (DMF) | ~10 mg/mL[1] | ~21.88 mM | - |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL[1] | ~0.22 mM | For preparing aqueous solutions.[1] |
Molecular Weight of this compound is 456.99 g/mol .
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2.94 mg/mL (6.43 mM) | [5][6] |
| 5% DMSO in 5% dextrose | 50 mg/kg dosing solution | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
Procedure:
-
Weigh out the desired mass of this compound. For example, to make ~1 mL of a 10 mM solution, use 5 mg of powder.
-
Add the appropriate volume of DMSO. For 5 mg of this compound, add 1.09 mL of DMSO to achieve a 10 mM concentration.[7]
-
Vortex the solution thoroughly. If dissolution is slow, you may gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period.[8]
-
Ensure the solution is completely clear with no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[3]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Bring the aqueous buffer to the desired final temperature (e.g., room temperature or 37°C).
-
Calculate the volume of DMSO stock needed for your final concentration. Important: The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Add the calculated volume of the this compound DMSO stock solution drop-by-drop to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion is critical to prevent localized high concentrations that can cause precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.[2]
-
Do not store the final aqueous solution. Prepare it fresh before each experiment.[1]
Mechanism of Action Visualization
This compound functions by competitively inhibiting the binding of BET (Bromodomain and Extra-Terminal domain) proteins, such as BRD4, to acetylated lysine residues on histones. This displacement prevents the recruitment of transcriptional machinery to chromatin, leading to the suppression of target gene expression, such as the oncogene MYC.[1][9][10]
Caption: Competitive inhibition of BET proteins by this compound displaces them from chromatin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 6. This compound | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 7. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 8. apexbt.com [apexbt.com]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JQ1 - Wikipedia [en.wikipedia.org]
Identifying and mitigating off-target effects of (+)-JQ-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the BET bromodomain inhibitor, (+)-JQ-1. The information addresses the identification and mitigation of off-target effects to ensure data integrity and proper experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). It competitively binds to the acetyl-lysine recognition pockets of bromodomains, displacing these proteins from chromatin and subsequently altering the transcription of target genes. A primary and well-characterized downstream effect of BET inhibition by this compound is the suppression of the MYC oncogene.[1] The active this compound enantiomer binds to the first bromodomain of BRD4 with a dissociation constant (Kd) of approximately 50 nM and the second bromodomain with a Kd of around 90 nM.[2]
Q2: What are the potential off-target effects of this compound?
A2: Researchers have identified several off-target effects of this compound that are independent of BET bromodomain inhibition. These include modulation of the PI3K/AKT/eNOS pathway, interaction with FOXA1, and activation of the pregnane X receptor (PXR).[3][4][5][6] Some studies have also reported effects on genes such as TYRO3 and the pro-survival gene BIRC5/survivin, as well as influences on the NF-κB and JAK/STAT signaling pathways.[5]
Q3: How can I be sure the observed phenotype in my experiment is due to on-target BET inhibition?
A3: To confirm that the observed effects are due to BET inhibition, it is crucial to include proper controls. The most critical control is the inactive enantiomer, (-)-JQ-1, which is structurally similar to this compound but does not bind to BET bromodomains.[2] Any effects observed with this compound but not with (-)-JQ-1 are more likely to be on-target. Additionally, genetic knockdown or knockout of the specific BET protein of interest (e.g., BRD4) can be used to validate that the phenotype is indeed mediated by that target.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect (e.g., c-Myc suppression) while minimizing off-target activities. Many studies use concentrations in the range of 200 nM to 500 nM for cell-based assays.[1][3]
Troubleshooting Guides
Issue 1: Unexpected or contradictory results with this compound treatment.
-
Possible Cause: Off-target effects of this compound may be influencing the experimental outcome.
-
Troubleshooting Steps:
-
Run a negative control: Always include the inactive enantiomer, (-)-JQ-1, in your experiments at the same concentration as this compound. If (-)-JQ-1 produces the same effect, it is likely an off-target effect.[2]
-
Validate with a genetic approach: Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the intended BET protein target (e.g., BRD4). If the phenotype of the genetic perturbation matches that of this compound treatment, it provides strong evidence for an on-target effect.
-
Perform a washout experiment: To determine if the effect is reversible, treat cells with this compound for a specific duration, then wash the compound away and monitor the phenotype over time. Reversibility is a characteristic of competitive inhibitors.
-
Consider alternative BET inhibitors: Use a structurally different BET inhibitor to see if it recapitulates the same phenotype. This can help to rule out off-target effects specific to the chemical scaffold of this compound.
-
Issue 2: Difficulty confirming direct target engagement in cells.
-
Possible Cause: Lack of a direct method to measure the interaction between this compound and its target protein within the cellular environment.
-
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. An increase in the melting temperature of BRD4 in the presence of this compound, but not (-)-JQ-1, would confirm target engagement.
-
Utilize Fluorescence Recovery After Photobleaching (FRAP): If you can express your target protein (e.g., BRD4) fused to a fluorescent protein like GFP, FRAP can be used to assess target engagement. Displacement of the GFP-tagged protein from chromatin by this compound will result in a faster fluorescence recovery rate.[2]
-
Quantitative Data Summary
Table 1: Binding Affinities and IC50 Values of this compound for BET Bromodomains
| Target | Assay Type | Value | Reference |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd = ~50 nM | [2] |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd = ~90 nM | [2] |
| BRD4 (BD1) | ALPHA-screen | IC50 = 77 nM | [2] |
| BRD4 (BD2) | ALPHA-screen | IC50 = 33 nM | [2] |
| BRD3 (BD1/BD2) | Isothermal Titration Calorimetry (ITC) | Comparable to BRD4 | [2] |
| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | ~3-fold weaker than BRD4 | [2] |
| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | ~3-fold weaker than BRD4 | [2] |
Table 2: Off-Target Proteins and Pathways Identified for this compound
| Off-Target/Pathway | Method of Identification | Key Findings | Reference |
| PI3K/AKT/eNOS | Wire myography, Western blot | This compound and (-)-JQ-1 activate this pathway, suggesting a BET-independent effect. | [4] |
| FOXA1 | Cellular Thermal Shift Assay (CETSA), Pull-down assay | This compound directly interacts with FOXA1, promoting prostate cancer cell invasion. | [3] |
| Pregnane X Receptor (PXR) | Luciferase reporter assay, TR-FRET | Both this compound and (-)-JQ-1 are agonists of PXR. | [5][6] |
| CD166 (ALCAM) | Quantitative Chemoproteomics | Identified as a putative off-target binder of this compound. | [7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from a study on this compound's interaction with FOXA1.[3]
-
Cell Treatment: Treat cells (e.g., LNCaP) with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.
-
Cell Harvesting and Lysis:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into aliquots for different temperature points.
-
-
Heat Treatment: Heat the cell aliquots at various temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes, followed by immediate cooling on ice.
-
Freeze-Thaw Cycles: Subject the samples to two cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble target protein (e.g., BRD4 or a suspected off-target) in the supernatant by Western blotting.
-
An increase in the amount of soluble protein at higher temperatures in the this compound treated samples compared to the control indicates target stabilization and engagement.
-
Protocol 2: Quantitative Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target proteins using quantitative proteomics.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with either vehicle (DMSO), this compound, or a combination of an unconjugated catalyst and this compound as a control.[7]
-
Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment groups with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixtures using high-resolution LC-MS/MS.
-
Data Analysis:
-
Identify and quantify proteins across the different treatment groups.
-
Look for proteins that are significantly enriched or depleted in the this compound treated samples compared to the controls.
-
Bioinformatic analysis can then be used to identify potential off-target binding partners.
-
Protocol 3: CRISPR-Cas9 Screen for Identifying Modulators of this compound Sensitivity
This protocol provides a framework for conducting a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance or sensitivity to this compound.[8][9]
-
Cell Line and Library Preparation:
-
Choose a suitable cell line that is sensitive to this compound.
-
Generate a stable Cas9-expressing cell line.
-
Amplify a genome-wide CRISPR knockout library.
-
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the CRISPR library at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA.
-
Selection and Screening:
-
Select for transduced cells (e.g., with puromycin).
-
Split the cell population into a control group (treated with DMSO) and a treatment group (treated with a sublethal concentration of this compound). The concentration should be sufficient to inhibit growth but not cause complete cell death.
-
-
Cell Harvesting and Genomic DNA Extraction: After a period of selection (typically 14-21 days), harvest the cells and extract genomic DNA from both the control and treated populations.
-
Next-Generation Sequencing (NGS): Amplify the guide RNA sequences from the genomic DNA and perform deep sequencing to determine the representation of each guide RNA in both populations.
-
Data Analysis:
-
Identify guide RNAs that are significantly enriched in the this compound treated population (indicating resistance genes) or depleted (indicating sensitivity genes).
-
Bioinformatic analysis can then be used to identify pathways and cellular processes that modulate the response to this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: Off-target activation of the PI3K/AKT/eNOS pathway by this compound.
Caption: Off-target interaction of this compound with FOXA1 leading to increased cell invasion.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule photocatalysis enables drug target identification via energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (+)-JQ1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the BET inhibitor (+)-JQ1 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to (+)-JQ1, has developed resistance. What are the common molecular mechanisms behind this?
A1: Acquired resistance to (+)-JQ1 can arise from several mechanisms that allow cancer cells to bypass the effects of BET inhibition. These include:
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can support transcription and cell proliferation in a manner that does not depend on its bromodomain, rendering JQ1 ineffective. This can involve increased association with other proteins like MED1 and hyper-phosphorylation of BRD4.
-
Upregulation of Compensatory BET Proteins: Cancer cells can upregulate other BET family members, such as BRD2, to compensate for the inhibition of BRD4 by JQ1. This allows for the continued transcription of essential oncogenic programs.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to circumvent the effects of JQ1. Common examples include the Wnt/β-catenin and Akt/mTOR signaling pathways.[1]
-
Induction of Pro-Survival Autophagy: JQ1 can induce autophagy in some cancer cell lines. While often a mechanism of cell death, in this context, it can act as a pro-survival mechanism, contributing to resistance.[1]
-
Transcriptional Rewiring: Resistant cells can exhibit changes in their transcriptional landscape, leading to the expression of genes that promote survival and proliferation despite BET inhibition.
Q2: Are there known biomarkers that can predict sensitivity or resistance to (+)-JQ1?
A2: While research is ongoing, some potential biomarkers are emerging. For instance, the basal subtype of triple-negative breast cancer (TNBC) has shown preferential sensitivity to BET inhibition. Conversely, alterations in the Wnt and Akt/mTOR pathways may be associated with resistance. High levels of BRD4 have been linked to sensitivity in some contexts, but resistance can develop through mechanisms that are independent of BRD4 levels.
Q3: My cells are not responding to (+)-JQ1 from the start. What could be the reasons for this intrinsic resistance?
A3: Intrinsic resistance to (+)-JQ1 can be multifactorial. Some cancer types may not rely on the specific oncogenic pathways regulated by BET proteins. Additionally, pre-existing activation of bypass signaling pathways, such as the Wnt/β-catenin or PI3K/Akt pathways, can render cells inherently resistant to the effects of JQ1.
Troubleshooting Guides
Problem 1: Decreased efficacy of (+)-JQ1 over time.
-
Possible Cause: Development of acquired resistance through one of the mechanisms described in FAQ A1.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with (+)-JQ1 on your resistant cell line alongside the parental, sensitive cell line to quantify the shift in IC50.
-
Investigate Mechanism:
-
Western Blot Analysis: Check for changes in the protein levels of BRD2, BRD4, key components of the Wnt pathway (β-catenin), and Akt/mTOR pathway (p-Akt, p-mTOR).
-
Co-Immunoprecipitation (Co-IP) or RIME: Assess changes in BRD4 protein-protein interactions, particularly with MED1.
-
Chromatin Immunoprecipitation (ChIP): Analyze BRD4 occupancy at key target gene promoters to determine if it's maintained in a bromodomain-independent manner.
-
-
Implement a Combination Strategy: Based on your findings, consider combining (+)-JQ1 with an inhibitor targeting the identified resistance mechanism (see "Combination Therapy Strategies" section).
-
Problem 2: High background or no signal in my BRD4 ChIP-seq experiment.
-
Possible Cause: Suboptimal experimental conditions, including inefficient crosslinking, sonication, or immunoprecipitation.
-
Troubleshooting Steps:
-
Optimize Crosslinking: Ensure the final concentration of formaldehyde is 1% and the incubation time is appropriate for your cell type (typically 10 minutes at room temperature).
-
Optimize Sonication: Perform a sonication time course to ensure chromatin is sheared to the optimal size range (200-700 bp). Verify fragment size on an agarose gel.
-
Validate Antibody: Use a ChIP-validated antibody for BRD4.
-
Include Proper Controls: Use a negative control (IgG) and a positive control (a known BRD4 target gene) in your ChIP-qPCR validation.
-
Combination Therapy Strategies to Overcome Resistance
Combining (+)-JQ1 with other therapeutic agents is a promising strategy to overcome resistance. The choice of combination partner should ideally be guided by the identified resistance mechanism.
Data on Synergistic Combinations
| Cancer Type | Combination Agent | Cell Line(s) | Observed Effect | Reference |
| Neuroblastoma | Panobinostat (HDACi) | SK-N-BE(2), Kelly | Synergistic reduction in cell viability and induction of apoptosis. | [2] |
| Small Cell Lung Cancer | ABT-263 (Navitoclax, Bcl-2i) | H526 | Synergistic induction of apoptosis and tumor growth inhibition in xenografts. | [3] |
| Ovarian Cancer | Cisplatin (Chemotherapy) | OVCAR3, CP70 | Synergistic inhibition of cell proliferation, especially in cisplatin-resistant cells. | [4] |
| Acute Myeloid Leukemia | Selinexor (XPO1i) | Various AML cell lines | Strong synergistic inhibition of cell viability (CI < 1). | [1] |
| Triple-Negative Breast Cancer | Palbociclib (CDK4/6i) | SUM159 | Synergistic inhibition of cell growth. | [5] |
| Prostate Cancer | Docetaxel (Chemotherapy) | LNCaP | Enhanced inhibition of cell proliferation in 2D and 3D cultures. | [3] |
| Glioblastoma | TSA (HDACi) | LN-2683GS | Synergistic reduction in cell viability. | [6] |
CI: Combination Index. A CI < 1 indicates synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of (+)-JQ1 and combination therapies.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
(+)-JQ1 and other compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of (+)-JQ1 alone or in combination with another drug. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by (+)-JQ1.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
(+)-JQ1 and other compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of (+)-JQ1 for the indicated time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Chromatin Immunoprecipitation (ChIP) Protocol for BRD4
This protocol outlines the steps for performing a ChIP experiment to assess BRD4 binding to chromatin.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
ChIP-validated anti-BRD4 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to an average size of 200-700 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Analyze the enriched DNA by qPCR or prepare libraries for ChIP-sequencing.
Rapid Immunoprecipitation Mass Spectrometry of Endogenous Proteins (RIME)
RIME is a method to identify protein-protein interactions on chromatin.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Antibody against the protein of interest (e.g., BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Trypsin
-
Mass spectrometer
Procedure:
-
Crosslinking: Crosslink cells with formaldehyde as in the ChIP protocol.
-
Nuclear Isolation and Sonication: Isolate nuclei and sonicate to shear chromatin.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein and its interacting partners using a specific antibody.
-
Washes: Perform stringent washes to remove non-specific binders.
-
On-Bead Digestion: Directly digest the protein complexes on the beads using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the interacting proteins.[7]
Visualizations
Signaling Pathways in JQ1 Resistance
Caption: Key signaling pathways involved in acquired resistance to (+)-JQ1.
Experimental Workflow for Troubleshooting JQ1 Resistance
Caption: A logical workflow for troubleshooting and overcoming (+)-JQ1 resistance.
References
- 1. Innovative evaluation of selinexor and JQ1 synergy in leukemia therapy via C-MYC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to combined BET and CDK4/6 inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid immunoprecipitation mass spectrometry of endogenous proteins (RIME) for analysis of chromatin complexes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Unexpected Phenotypic Outcomes of (+)-JQ-1 Treatment
Welcome to the technical support center for researchers utilizing the BET bromodomain inhibitor, (+)-JQ-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected phenotypic outcomes that may be encountered during your experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams.
Frequently Asked Questions (FAQs)
Q1: My cells are showing increased apoptosis, but it doesn't seem to be correlated with c-Myc downregulation. Is this a known off-target effect of this compound?
A1: Yes, this is a documented BET-independent effect of this compound. Research has shown that this compound can induce apoptosis by facilitating the degradation of c-FLIP, a key anti-apoptotic protein. This enhances sensitivity to TRAIL-induced apoptosis.[1][2][3] This mechanism has been observed to be independent of BRD4 and c-Myc inhibition in some cancer cell lines.[1][2]
Q2: I'm observing an increase in cell invasion and metastatic potential in my prostate cancer cell line after this compound treatment, which is contrary to its expected anti-cancer effects. Why is this happening?
A2: This paradoxical effect has been reported in prostate cancer. Studies have shown that this compound can promote prostate cancer cell invasion and metastasis in a BET-independent manner.[4][5] The proposed mechanism involves the direct interaction of this compound with the transcription factor FOXA1, leading to the inactivation of its repressor function and the subsequent upregulation of invasion-related genes.[4][5]
Q3: My cells are developing resistance to this compound over time. What are the potential mechanisms behind this resistance?
A3: Acquired resistance to this compound is a significant challenge and can be mediated by several factors. One of the primary mechanisms is kinome reprogramming, where cancer cells activate alternative pro-survival signaling pathways, often involving receptor tyrosine kinases (RTKs) and their downstream effectors like AKT and ERK.[6][7] Additionally, resistance can be associated with increased binding of BRD4 to MED1 in a bromodomain-independent manner, which is unaffected by this compound.[8] Upregulation of proteins controlling cholesterol metabolism has also been implicated in JQ1 resistance in liver cancer cells.[9]
Q4: I've noticed significant changes in cellular metabolism in my this compound treated cells. Is this a known effect?
A4: Yes, this compound has been shown to impact cellular metabolism significantly. It can suppress glycolysis in acute lymphocytic leukemia cells by inhibiting the expression of key glycolytic enzymes.[10] Furthermore, this compound can modulate mitochondrial function and dynamics.[11][12][13][14] This includes altering the expression of proteins involved in the electron transport chain, increasing reactive oxygen species (ROS), and affecting mitochondrial morphology.[12][13]
Q5: Should I be concerned about the effects of this compound on non-cancerous cells or in non-cancer models?
A5: It is crucial to consider the context-dependent effects of this compound. For instance, in a mouse model of Huntington's disease, this compound treatment was found to be detrimental, exacerbating weight loss and worsening some behavioral outcomes.[15][16][17][18] This highlights that the effects of this compound can be cell-type and disease-specific, and its use in non-cancer models should be carefully evaluated.
Troubleshooting Guides
Problem 1: Unexpected Upregulation of Target Genes (e.g., MYC)
| Possible Cause | Troubleshooting Steps |
| Cell-type specific response | In some cell lines, such as certain non-small cell lung cancer (NSCLC) lines, this compound has been observed to upregulate MYC expression.[2][19] It is crucial to characterize the response in your specific cell model. |
| Compensatory feedback loops | Inhibition of BET proteins can sometimes trigger feedback mechanisms that lead to the upregulation of certain genes. Analyze the expression of other transcription factors and signaling pathways that might be involved. |
| Use of inactive enantiomer | Always include the inactive enantiomer, (-)-JQ-1, as a negative control to ensure the observed effects are specific to BET inhibition.[20][21] |
Problem 2: Lack of Apoptotic Response to this compound
| Possible Cause | Troubleshooting Steps |
| Intrinsic or acquired resistance | Your cells may have inherent resistance or have developed resistance to this compound. Investigate potential resistance mechanisms such as kinome reprogramming or alterations in cholesterol metabolism.[6][9] |
| Suboptimal drug concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. |
| Cell cycle arrest instead of apoptosis | In some cases, this compound may primarily induce cell cycle arrest rather than apoptosis.[22] Analyze the cell cycle distribution of your treated cells using flow cytometry. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| JQ-1 stability and storage | Ensure that your this compound stock solution is stored correctly (typically at -20°C) and is not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell culture conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence the cellular response to this compound. |
| Assay variability | Use standardized protocols for all assays and include appropriate positive and negative controls in every experiment to monitor for technical variability. |
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NALM6 | B-cell acute lymphoblastic leukemia | ~0.5 | [10] |
| REH | B-cell acute lymphoblastic leukemia | ~0.5 | [10] |
| SUM159 | Triple-Negative Breast Cancer | ~0.25 | [8] |
| SUM149 | Triple-Negative Breast Cancer | ~0.25 | [8] |
| OVCAR3 | Ovarian Cancer | ~1.0 | [6] |
| SKOV3 | Ovarian Cancer | ~1.0 | [6] |
| LNCaP | Prostate Cancer | ~0.2 | [4] |
| PC-3 | Prostate Cancer | ~0.2 | [4] |
Table 2: Impact of this compound on Gene and Protein Expression
| Gene/Protein | Cell Line/Model | Effect | Fold Change/Observation | Reference |
| c-FLIP | H157, A549, H1299 (Lung Cancer) | Downregulation | Potent decrease in both long and short forms | [1][2] |
| VEGF | CSC2078 (Glioma Stem Cells) | Downregulation | Significant inhibition of expression | [23] |
| FYN, NEK9, ADCK5 | Colorectal and Breast Cancer Cells | Upregulation | Elevated expression at the protein level | [7] |
| c-Myc | NALM6 (B-ALL) | Downregulation | Decreased protein levels | [10] |
| HK2, PFKP, PKM2, LDHA | NALM6, REH, SEM, RS411 (B-ALL) | Downregulation | Decreased protein expression | [10] |
| FOSL1 | Prostate Cancer Cells | Upregulation | Increased expression | [4] |
| MYC | H23 (NSCLC) | Upregulation | Increased mRNA and protein levels | [19][24] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO, typically <0.1%). Include (-)-JQ-1 as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound and controls for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound or controls to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells in several microscopic fields.
Visualizations
References
- 1. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomain inhibitor treatment leads to overexpression of multiple kinases in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Protein Inhibitor JQ1 Modulates Mitochondrial Dysfunction and Oxidative Stress Induced by Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromodomain-containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (-)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-JQ-1 Dose-Response Curves
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dose-response experiments using the BET bromodomain inhibitor, (+)-JQ-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule that acts as a selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2][3] It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, which displaces BET proteins from chromatin.[3][4][5] This displacement prevents the transcription of key target genes, including the proto-oncogene c-Myc, leading to anti-proliferative and apoptotic effects in various cancer cells.[1][6][7][8]
Q2: What is the difference between this compound and (-)-JQ-1?
A2: this compound is the biologically active enantiomer that potently binds to BET bromodomains.[4] In contrast, (-)-JQ-1 is the inactive stereoisomer and serves as an ideal negative control in experiments to distinguish between specific BET inhibition and potential off-target effects.[4][9][10] The IC50 value of (-)-JQ-1 against BRD4 is estimated to be above 10,000 nM, demonstrating its lack of significant interaction.[4][9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute 5 mg of powder in 1.09 ml of DMSO.[3] The compound is also soluble in ethanol.[3] Once in solution, it is recommended to store aliquots at -20°C and use them within two months to avoid loss of potency.[3] Avoid multiple freeze-thaw cycles.[3]
Q4: What is the stability of this compound in cell culture media?
A4: While stable as a powder and in DMSO at -20°C, the stability of this compound in aqueous cell culture media can be limited, especially over long incubation periods.[3][11] Furthermore, this compound can be metabolized by cytochrome P450 enzymes, such as CYP3A4, which may be expressed by certain cell lines (e.g., liver-derived cells), potentially reducing its effective concentration over time.[11] It is advisable to change the media with fresh this compound for experiments lasting longer than 72 hours.
Mechanism of Action of this compound
Caption: Mechanism of this compound Action.
Troubleshooting Guide
Q5: Why am I not observing a dose-dependent effect on cell viability?
A5: Several factors could contribute to a lack of a dose-response curve.
-
Incorrect Enantiomer: Ensure you are using the active this compound, not the inactive (-)-JQ-1 control.[9]
-
Compound Degradation: Stock solutions may have degraded. Prepare a fresh stock from lyophilized powder, as potency can be lost within two months in solution.[3]
-
Cell Line Resistance: The IC50 for this compound varies significantly across different cell lines, from low nanomolar to micromolar ranges.[12][13] Your cell line may be inherently resistant or less dependent on the BRD4/c-Myc axis. Consult the literature for typical IC50 values in your model system (see Table 3).
-
Insufficient Concentration Range: The concentrations tested may be too low. A broad range, from 1 nM to 10 µM, is often necessary to capture the full curve.[14][15]
-
Short Incubation Time: The effects of this compound are often cytostatic (causing cell cycle arrest) before becoming cytotoxic.[4][14][16] Longer incubation times (e.g., 72 to 120 hours) may be required to observe significant effects on cell viability.[14]
References
- 1. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibitor JQ1 reversibly blocks IFN-γ production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Inhibition of Bromodomain and Extraterminal Domain Family Proteins Ameliorates Experimental Renal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (+)-JQ-1 Metabolic Instability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the metabolic instability of the BET bromodomain inhibitor, (+)-JQ-1, in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing rapid clearance and a short half-life of this compound in our in vivo mouse models. Is this expected?
A: Yes, this is a well-documented characteristic of this compound. It has a short in vivo half-life of approximately one hour in mice.[1][2][3] This rapid clearance is primarily due to extensive metabolism in the liver.
Q2: What is the major metabolic pathway for this compound?
A: The primary metabolic pathway for this compound is oxidation.[1][2][4][5] The major metabolite is a monohydroxylated form of this compound, identified as (+)-JQ1-OH.[1] This hydroxylation occurs on the thienotriazolodiazepine core.[1][2]
Q3: Which enzyme is primarily responsible for the metabolism of this compound?
A: The cytochrome P450 enzyme CYP3A4 is the main contributor to the metabolism of this compound in both human and mouse liver microsomes.[1][2][4][5][6]
Q4: We are seeing significant variability in this compound exposure between individual mice in our study. What could be the cause?
A: Significant inter-individual differences in metabolism have been observed, particularly with clearance being more rapid in female mice compared to male mice.[1] This variability is likely due to differences in the expression and activity of metabolic enzymes like CYP3A4.
Q5: How can we improve the in vivo stability and exposure of this compound in our preclinical models?
A: There are a few strategies you can consider:
-
Co-administration with a CYP3A4 inhibitor: Using a CYP3A4 inhibitor, such as ketoconazole, can significantly slow down the metabolism of this compound and increase its half-life and overall exposure.[2][4][5][6]
-
Chemical modification: Modifying the "metabolic soft spot" of the molecule can enhance its stability. For instance, deuteration at the 2-methyl position of the thiophene ring has been shown to increase the in vitro half-life of this compound.[1][3]
Q6: Are the metabolites of this compound active?
A: The current literature primarily focuses on the identification and formation of metabolites, with less information on their biological activity. The major metabolite, monohydroxylated-(+)-JQ1, is generally considered to be less active or inactive compared to the parent compound, thus rapid metabolism leads to a loss of efficacy.
Q7: We are conducting in vitro experiments. What should we consider regarding the metabolic stability of this compound?
A: When using liver microsomes or S9 fractions in your in vitro assays, be aware that this compound will be metabolized. This can lead to a decrease in the effective concentration of the active compound over time. It is crucial to include appropriate controls and consider time-dependent effects in your experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of this compound.
Table 1: In Vitro Metabolic Stability of this compound
| System | Species | Half-life (t½) | Major Metabolite Yield | Reference |
| Liver Microsomes | Human (HLM) | - | 63% | [1][3] |
| Liver Microsomes | Mouse (MLM) | - | 79% | [1][3] |
| Deuterated (+)-JQ1-D in HLM | Human | 2.8-fold longer than this compound | - | [1][3] |
| Deuterated (+)-JQ1-D in MLM | Mouse | 1.8-fold longer than this compound | - | [1][3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, intraperitoneal)
| Sex | AUC₀₋t (Area Under the Curve) | Clearance | Reference |
| Male | Higher | Slower | [1] |
| Female | Approximately half of male AUC | More rapid | [1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound.
Materials:
-
This compound
-
Human or Mouse Liver Microsomes (e.g., 0.5 mg/mL protein concentration)
-
NADPH regenerating system (or 1.0 mM NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm the liver microsome suspension in phosphate buffer at 37°C.
-
Initiate the reaction by adding a final concentration of 1 µM this compound to the microsome suspension.
-
Immediately after adding this compound, add the NADPH regenerating system to start the metabolic reaction. For a negative control, add buffer instead of the NADPH system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding ice-cold acetonitrile (typically 2-3 volumes).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the disappearance rate of this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male and female mice (e.g., CD-1 or C57BL/6)
-
Blood collection supplies (e.g., heparinized capillaries, collection tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer this compound to mice via the desired route (e.g., intraperitoneal injection at 50 mg/kg).
-
At predetermined time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via retro-orbital sinus or tail vein) into heparinized tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Metabolism of JQ1, an Inhibitor of Bromodomain and Extra Terminal Brom" by Feng Li, Kevin R MacKenzie et al. [digitalcommons.library.tmc.edu]
Technical Support Center: Navigating Long-Term In Vivo Studies with (+)-JQ1
Welcome to the technical support center for researchers utilizing the BET bromodomain inhibitor, (+)-JQ1, in long-term in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Pharmacokinetics and Dosing
Q: What is the reported in vivo half-life of (+)-JQ1 and how does this impact long-term study design?
A: (+)-JQ1 is characterized by a short in vivo half-life of approximately one hour in mice.[1][2][3] This rapid clearance necessitates frequent administration schedules, such as daily or even twice-daily dosing, to maintain therapeutic concentrations and achieve sustained target inhibition in long-term studies. The short half-life is a critical factor to consider when designing experiments to evaluate chronic effects or tumor growth inhibition over extended periods.
Q: How is (+)-JQ1 metabolized, and are there implications for in vivo studies?
A: (+)-JQ1 is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[3][4] This rapid metabolism contributes to its short half-life. Co-administration of a CYP3A4 inhibitor, such as ketoconazole, has been shown to slow down JQ1 metabolism in both human and mouse liver microsomes, which could potentially enhance its in vivo efficacy and half-life.[3][4] Researchers should be aware of potential drug-drug interactions if using combination therapies.
Q: What are the typical dosage ranges for (+)-JQ1 in preclinical mouse models?
A: The effective dose of (+)-JQ1 can vary depending on the cancer model and desired biological effect. Doses in the range of 50 mg/kg administered daily via intraperitoneal (i.p.) injection have been shown to be effective in attenuating tumor growth in xenograft models with good tolerability.[5] However, the optimal dose and schedule should be determined empirically for each specific experimental system.
Efficacy and Resistance
Q: What are the known mechanisms of action for (+)-JQ1's anti-tumor activity?
A: (+)-JQ1 competitively binds to the acetyl-lysine recognition pockets of BET (Bromodomain and Extra-Terminal domain) proteins, particularly BRD4.[5][6] This disrupts the interaction of BET proteins with chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[7][8][9] Inhibition of c-Myc and other target genes results in cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[7][8][10]
Q: Can resistance to (+)-JQ1 develop during long-term treatment?
A: Yes, acquired resistance to BET inhibitors, including (+)-JQ1, has been observed.[10] Resistance mechanisms can be multifaceted and may not involve classic gatekeeper mutations.[10] Studies in triple-negative breast cancer have shown that resistant cells can remain dependent on wild-type BRD4, suggesting alternative, bromodomain-independent mechanisms of BRD4 function.[10] Other studies have implicated the dysregulation of cell cycle checkpoints and compensatory signaling pathways in mediating resistance.[11] For instance, upregulation of proteins controlling cholesterol metabolism has been associated with JQ1 resistance in liver cancer cells.[12]
Q: How can I monitor for the development of resistance in my in vivo model?
A: Monitoring for resistance can involve tracking tumor growth kinetics for any re-acceleration after an initial response. At the molecular level, periodic analysis of tumor biopsies (if feasible) for the expression of BET target genes (e.g., c-Myc) can indicate a loss of drug efficacy. Furthermore, investigating downstream signaling pathways and potential compensatory mechanisms through transcriptomic or proteomic analysis of resistant tumors can provide insights into the specific mode of resistance.
Toxicity and Off-Target Effects
Q: What are the potential on-target toxicities associated with sustained BET inhibition?
A: While (+)-JQ1 is generally well-tolerated in short-term preclinical studies, sustained inhibition of BRD4 may lead to on-target toxicities.[13] Studies using inducible in vivo silencing of Brd4 have revealed potential toxicities that were not apparent in studies with the rapidly cleared JQ1.[13] These include effects on normal hematopoiesis, specifically depletion of T lymphocytes and stem cells, as well as loss of intestinal stem, Paneth, and secretory cells.[13]
Q: Does (+)-JQ1 have known off-target effects?
A: Yes, several off-target effects of (+)-JQ1 have been reported. These can be independent of its BET inhibitory activity. For example, (+)-JQ1 has been shown to inhibit smooth muscle contractility, an effect that was also observed with its inactive enantiomer, (-)-JQ1, suggesting a BET-independent mechanism.[14][15] Other reported off-target effects include modulation of genes such as TYRO3 and BIRC5/survivin.[7] It is crucial to consider these potential off-target effects when interpreting experimental results. In some contexts, JQ1 has also been reported to promote cancer cell invasion through a BET-independent mechanism involving the inactivation of FOXA1.[16]
Q: Are there any observed toxicities in specific cell types or tissues?
A: Studies have shown that (+)-JQ1 can exhibit selective toxicity towards neuronal derivatives of mesenchymal stem cells, inducing caspase-9 mediated apoptosis.[17] This highlights the importance of evaluating the potential toxicity of BET inhibitors in the specific cellular and tissue contexts of interest.
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition in a Xenograft Model
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing/Schedule | Increase the dosing frequency (e.g., from once to twice daily) to better sustain therapeutic drug levels, given the short half-life of (+)-JQ1. Perform a dose-response study to identify the optimal dose for your specific model. |
| Poor Bioavailability | Although (+)-JQ1 has been reported to have good oral bioavailability, consider intraperitoneal injection for more consistent systemic exposure.[5] Ensure proper formulation of the compound for administration. |
| Development of Resistance | If an initial response is followed by tumor regrowth, investigate potential resistance mechanisms. Analyze tumor samples for re-expression of c-Myc or activation of bypass signaling pathways. |
| Incorrect Vehicle/Formulation | Ensure (+)-JQ1 is properly dissolved in a suitable vehicle for in vivo administration. A common vehicle is a solution of 10% DMSO, 40% PEG300, and 50% water. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| On-Target Toxicity | Monitor for signs of toxicity such as weight loss, lethargy, or changes in blood counts.[13] Consider reducing the dose or implementing intermittent dosing schedules (e.g., 5 days on, 2 days off) to mitigate on-target effects while maintaining efficacy. |
| Off-Target Effects | If unexpected phenotypes are observed, consider if they could be due to known off-target effects of (+)-JQ1.[14][15][16] Compare results with a structurally distinct BET inhibitor to confirm that the observed phenotype is due to BET inhibition. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any adverse effects caused by the formulation components. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of (+)-JQ1 in Mice
| Parameter | Value | Reference |
| Half-life (t½) | ~1 hour | [1][2][3] |
| Administration Route | Intraperitoneal (i.p.), Oral | [5] |
| Metabolizing Enzyme | CYP3A4 | [3][4] |
Table 2: In Vitro IC50 Values of (+)-JQ1 in Various Cancer Cell Lines
| Cell Line/Cancer Type | IC50 Range | Reference |
| Hematopoietic Tumors | 500 nM - 1000 nM | [7] |
| NUT Midline Carcinoma (NMC) | Sub-micromolar | [5] |
| Prostate Cancer | < 300 nM | [16] |
| Merkel Cell Carcinoma (MCC) | 200 nM - 5 µM | [7][8] |
Experimental Protocols
Protocol 1: In Vivo Administration of (+)-JQ1 in a Mouse Xenograft Model
-
Preparation of (+)-JQ1 Solution:
-
Dissolve (+)-JQ1 powder in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a final dosing solution, dilute the stock solution in a vehicle such as a mixture of 10% DMSO, 40% PEG300, and 50% sterile water or saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
-
Animal Dosing:
-
Administer the (+)-JQ1 solution to mice via intraperitoneal (i.p.) injection.
-
A typical dose is 50 mg/kg body weight, administered once daily.
-
A control group should receive vehicle only.
-
-
Monitoring:
-
Monitor tumor volume using caliper measurements every 2-3 days.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for c-Myc, immunohistochemistry for proliferation markers like Ki67).[7]
-
Protocol 2: Assessment of Target Engagement and Downstream Effects
-
Tissue Collection:
-
Collect tumor tissue from treated and control animals at a specified time point after the last dose (e.g., 2-4 hours post-dose to capture peak drug effect).
-
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blotting to assess the protein levels of the direct BET target, c-Myc, and downstream markers of cell cycle progression (e.g., Cyclin D1, p21) and apoptosis (e.g., cleaved Caspase-3).[8]
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL assay) to assess the in situ effects of (+)-JQ1 treatment.[7]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Short-Term (+)-JQ1 Exposure on Mouse Aorta: Unanticipated Inhibition of Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Leukemia Therapy: Comparing the Efficacy of (+)-JQ-1 and I-BET762
For researchers, scientists, and drug development professionals, the quest for more effective leukemia treatments is a constant endeavor. Among the promising new therapeutic avenues are BET (Bromodomain and Extra-Terminal) inhibitors, which function by disrupting the epigenetic regulation of key oncogenes. Two prominent examples of these inhibitors, (+)-JQ-1 and I-BET762 (also known as GSK525762A), have shown significant anti-leukemic activity in preclinical studies. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in informed decision-making for future research and development.
Both this compound and I-BET762 are potent and selective inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4)[1][2][3]. These proteins act as "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of genes crucial for cancer cell proliferation and survival, most notably the MYC oncogene[4][5][6]. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound and I-BET762 displace them from chromatin, leading to the downregulation of MYC and its target genes, ultimately resulting in cell cycle arrest and apoptosis in leukemia cells[6][7].
While both compounds share a common mechanism of action, differences in their chemical structure can influence their potency, pharmacokinetic properties, and clinical potential. This compound is a widely used tool compound in preclinical research, but its short half-life has limited its clinical development[8]. In contrast, I-BET762 was developed with more favorable pharmacokinetic properties and has advanced into clinical trials for various hematological malignancies and solid tumors[1][4][6].
Quantitative Comparison of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound and I-BET762 in various leukemia cell lines. It is important to note that direct side-by-side comparisons in the same study are limited, and variations in experimental conditions can influence the absolute IC50 values.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) | Reference |
| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.93 | [7] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 1.16 | [7] |
| SEM | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.45 | [7] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.57 | [7] |
Table 2: IC50 Values of I-BET762 (GSK525762A) in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) | Reference |
| NB4 | Acute Myeloid Leukemia (AML) | 0.334 | [9] |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 0.343 | [9] |
| KASUMI-1 | Acute Myeloid Leukemia (AML) | 0.383 | [9] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.399 | [9] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | 0.858 | [9] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.900 | [9] |
| SUP-B8 | B-cell Leukemia | 0.313 | [9] |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.698 | [9] |
Cellular Effects: Apoptosis and Cell Cycle Arrest
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-leukemic activity of both compounds. This compound has shown efficacy in mouse models of aggressive AML[5]. I-BET762 has also demonstrated potent anti-myeloma activity in vivo[3]. However, a direct comparison of their in vivo efficacy in the same leukemia xenograft model has not been reported in the available literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and I-BET762 and a general workflow for evaluating the efficacy of these BET inhibitors.
Caption: Mechanism of action of this compound and I-BET762 in leukemia cells.
Caption: General experimental workflow for comparing BET inhibitor efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., NALM6, MOLM-13) in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or I-BET762 (typically ranging from 0.001 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 150 µL of DMSO to each well and gently shake to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound, I-BET762, or vehicle control for 48 hours.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Conclusion
Both this compound and I-BET762 demonstrate potent anti-leukemic activity by targeting the BET family of proteins and disrupting the transcriptional regulation of key oncogenes. The available data suggests that both compounds are effective in inducing cell cycle arrest and apoptosis in various leukemia subtypes. While direct comparative studies are limited, I-BET762's improved pharmacokinetic profile has positioned it as a more viable candidate for clinical development. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these two promising BET inhibitors in the treatment of leukemia.
References
- 1. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scientists discover how a promising anti-leukemia drug harms cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
- 6. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET-inhibition by JQ1 promotes proliferation and self-renewal capacity of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: I-BET-762 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Comparative Analysis of BET Inhibitors (+)-JQ-1 and OTX015 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent bromodomain and extra-terminal (BET) inhibitors, (+)-JQ-1 and OTX015 (also known as MK-8628 and birabresib), focusing on their preclinical efficacy and mechanism of action in solid tumors. The information herein is supported by experimental data from peer-reviewed studies to aid researchers in evaluating these compounds for their specific research needs.
Introduction to BET Inhibitors: this compound and OTX015
This compound is a thieno-triazolo-1,4-diazepine that acts as a potent and specific inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4). By mimicking acetylated lysine residues, this compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery.[1] This leads to the downregulation of key oncogenes, most notably MYC, and subsequent cell cycle arrest and apoptosis in various cancer models.[2]
OTX015 is another potent, orally bioavailable thienotriazolodiazepine-based BET inhibitor that targets BRD2, BRD3, and BRD4.[3][4] Structurally similar to this compound, OTX015 has progressed to clinical trials for various hematological and solid tumors.[3][5] Its mechanism of action also revolves around the inhibition of BET protein-mediated transcription, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3][6]
Comparative Efficacy in Solid Tumors
Direct head-to-head comparisons of this compound and OTX015 in a broad range of solid tumor cell lines within a single study are limited in the publicly available literature. However, several studies provide valuable data points for a comparative assessment.
In Vitro Anti-proliferative Activity
A study on non-small cell lung cancer (NSCLC) cell lines demonstrated that OTX015 was more potent than this compound following a 72-hour exposure in all five cell lines tested.[7] Similarly, in glioblastoma models, OTX015 displayed higher antiproliferative effects compared to its analog this compound, with GI50 values of approximately 0.2 µM.
In triple-negative breast cancer (TNBC), both this compound and OTX015 have been shown to reduce cell proliferation in the nanomolar range in cell lines including HS578T, BT549, MDAMB231, and HCC3153.[8] Furthermore, a study on hepatocellular carcinoma (HCC) showed that both compounds significantly reduce cell viability in HepG2 cells in a dose-dependent manner.
The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for each compound in various solid tumor cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Cell Line | Cancer Type | This compound IC50/GI50 (nM) | OTX015 IC50/GI50 (nM) | Source |
| NSCLC | ||||
| H2228 | Non-Small Cell Lung | > JQ1 | 180 | [7] |
| H3122 | Non-Small Cell Lung | > JQ1 | 190 | [7] |
| HOP92 | Non-Small Cell Lung | > JQ1 | 350 | [7] |
| H460 | Non-Small Cell Lung | > JQ1 | 480 | [7] |
| A549 | Non-Small Cell Lung | > JQ1 | > 6000 | [7] |
| Glioblastoma | ||||
| U87MG | Glioblastoma | > OTX015 | ~200 | |
| TNBC | ||||
| HCC1937 | Triple-Negative Breast | Not Reported | 75-650 | [5] |
| MDA-MB-231 | Triple-Negative Breast | Not Reported | 75-650 | [5] |
| MDA-MB-468 | Triple-Negative Breast | Not Reported | 75-650 | [5] |
| Endometrial Cancer | ||||
| Ishikawa | Endometrial | Not Reported | Potent anti-proliferative activity | |
| HEC-1A | Endometrial | Not Reported | Potent anti-proliferative activity |
In Vivo Antitumor Activity
Both this compound and OTX015 have demonstrated significant in vivo antitumor activity in various xenograft models of solid tumors.
For This compound , a common dosage of 50 mg/kg administered daily via intraperitoneal injection has been shown to be well-tolerated and effective in reducing tumor growth in models of cholangiocarcinoma and thyroid cancer.[1]
OTX015 , being orally bioavailable, has shown promising efficacy in several solid tumor xenograft models. In a malignant pleural mesothelioma model, oral administration of OTX015 resulted in a significant delay in tumor growth.[9] Similarly, in glioblastoma xenografts, oral OTX015 significantly increased survival.
| Tumor Model | Compound | Dosage and Administration | Observed Effect | Source |
| Cholangiocarcinoma PDX | This compound | 50 mg/kg, daily, i.p. | Tumor growth inhibition | [1] |
| Thyroid Cancer (ThrbPV/PVKrasG12D) | This compound | 50 mg/kg, daily, i.p. | Tumor growth inhibition | |
| Malignant Pleural Mesothelioma PDX | OTX015 | Not specified | Significant delay in tumor growth | [9] |
| Glioblastoma (U87MG orthotopic) | OTX015 | Not specified | Increased survival |
Mechanism of Action: A Comparative Overview
The fundamental mechanism of action for both this compound and OTX015 is the competitive inhibition of BET bromodomains, leading to the suppression of oncogenic transcription factors.
Signaling Pathways
The primary signaling pathway affected by both inhibitors is the c-Myc pathway. By displacing BRD4 from the MYC promoter and enhancer regions, both this compound and OTX015 lead to a rapid downregulation of c-Myc transcription and protein expression.[2][9] This, in turn, affects downstream targets of c-Myc that are critical for cell cycle progression and proliferation.
References
- 1. Anti-proliferative activity of bromodomain inhibitors JQ1 and OTX015 in triple negative breast cancer. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Dual Nature of (-)-JQ1: An Essential Negative Control with a Caveat
In the realm of epigenetic research, the small molecule (+)-JQ1 has emerged as a powerful tool for probing the function of the Bromodomain and Extra-Terminal (BET) family of proteins. Its ability to competitively bind to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4, thereby displacing them from chromatin and downregulating the expression of key oncogenes like MYC, has made it a cornerstone of cancer biology studies.[1][2][3] However, the rigor of any scientific experiment hinges on the quality of its controls. In this context, the stereoisomer (-)-JQ1 serves as a critical negative control, but its use requires a nuanced understanding of its biological activity.
This guide provides a comprehensive comparison of (+)-JQ1 and its inactive enantiomer, (-)-JQ1, offering researchers the data and protocols necessary to employ (-)-JQ1 effectively and interpret their results with precision.
Unmasking the Inactive Enantiomer: A Tale of Two Stereoisomers
(+)-JQ1 and (-)-JQ1 are enantiomers, mirror-image molecules with identical chemical formulas but different three-dimensional arrangements. This seemingly subtle difference has profound implications for their biological activity. While (+)-JQ1 potently and specifically binds to the bromodomains of BET proteins, (-)-JQ1 exhibits virtually no affinity for these targets.[1][4] This stereospecificity is the foundation of (-)-JQ1's utility as a negative control. Any cellular effect observed with (+)-JQ1 but not with (-)-JQ1 can be confidently attributed to the inhibition of BET bromodomains.
Comparative Biological Activity: A Quantitative Look
The stark difference in the activity of the two enantiomers is best illustrated by quantitative data from various biochemical and cellular assays.
| Assay Type | Target/Cell Line | (+)-JQ1 Activity | (-)-JQ1 Activity | Reference |
| Biochemical Assay | ||||
| ALPHA-screen | BRD4 (BD1) | IC50: 77 nM | IC50: >10,000 nM | [1] |
| ALPHA-screen | BRD4 (BD2) | IC50: 33 nM | Not Reported | [1] |
| Isothermal Titration Calorimetry (ITC) | BRD4 (BD1) | Kd: ~50 nM | No detectable binding | [1] |
| Isothermal Titration Calorimetry (ITC) | BRD4 (BD2) | Kd: ~90 nM | No detectable binding | [1] |
| Differential Scanning Fluorimetry (DSF) | All BET bromodomains | Significant thermal stabilization | No significant interaction | [1] |
| Cellular Assays | ||||
| Cell Proliferation | NUT Midline Carcinoma (NMC) cells | Potent growth inhibition | No effect | [1] |
| Gene Expression (qRT-PCR) | BRD4 target genes (e.g., Rad21, Ran) in NMC cells | Potent decrease in expression | No effect | [1] |
The Caveat: Off-Target Activity of (-)-JQ1
While (-)-JQ1 is an excellent negative control for BET bromodomain-mediated effects, it is crucial to recognize that it is not biologically inert. Recent studies have revealed that both (+)-JQ1 and (-)-JQ1 can function as agonists for the pregnane X receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of drug-metabolizing enzymes and transporters.[5][6]
This off-target activity underscores the importance of careful experimental design. If a researcher observes an effect with both (+)-JQ1 and (-)-JQ1, it is likely independent of BET bromodomain inhibition and may be mediated by PXR or another common target.
Experimental Protocols: A Guide for Researchers
To facilitate the proper use of (-)-JQ1 as a negative control, this section provides detailed methodologies for key experiments.
Cell Viability and Proliferation Assays
Objective: To assess the effect of (+)-JQ1 and (-)-JQ1 on cell growth.
Method (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of (+)-JQ1 and (-)-JQ1 (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO, typically at a final concentration of <0.1%).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 values.
Gene Expression Analysis by RT-qPCR
Objective: To measure the effect of (+)-JQ1 and (-)-JQ1 on the expression of target genes (e.g., MYC).
Method:
-
Cell Treatment: Plate cells and treat with (+)-JQ1, (-)-JQ1 (e.g., 500 nM), and a vehicle control for a specified time (e.g., 6, 24, or 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target gene (MYC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Primer Example (Human MYC): (Forward and reverse primer sequences would be listed here).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if (+)-JQ1 displaces BRD4 from specific genomic loci (e.g., the MYC promoter).
Method:
-
Cell Treatment and Cross-linking: Treat cells with (+)-JQ1, (-)-JQ1 (e.g., 500 nM), and a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 or a negative control IgG overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences (e.g., MYC promoter) by qPCR.
Visualizing the Molecular Mechanisms
To better understand the processes described, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of (+)-JQ1 action and the role of (-)-JQ1.
Caption: General experimental workflow for comparing (+)-JQ1 and (-)-JQ1.
Conclusion
The use of (-)-JQ1 as a negative control is indispensable for rigorously demonstrating that the observed effects of (+)-JQ1 are a direct consequence of BET bromodomain inhibition. However, researchers must remain vigilant to the possibility of off-target effects, particularly the activation of PXR. By employing the quantitative data and detailed protocols provided in this guide, scientists can confidently design and interpret their experiments, ultimately contributing to a more robust and reproducible body of knowledge in the field of epigenetics and drug discovery.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of (+)-JQ1 Validated by BRD4 Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target effects of small molecule inhibitors is a critical step in preclinical validation. This guide provides a comparative analysis of the biological effects of the BET bromodomain inhibitor (+)-JQ-1 against the genetic knockdown of its primary target, BRD4. The data presented herein demonstrates a strong correlation between the pharmacological inhibition by this compound and the phenotypic and transcriptional consequences of BRD4 silencing, thereby validating its on-target activity.
The small molecule this compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] BRD4 is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes, most notably c-Myc.[2][3] Consequently, this compound has emerged as a promising therapeutic agent in various cancers. To rigorously validate that the anti-cancer effects of this compound are mediated through its inhibition of BRD4, a common experimental approach is to compare its effects with those induced by the specific knockdown of BRD4 expression using techniques such as RNA interference (RNAi).
Multiple studies have demonstrated that siRNA-mediated knockdown of BRD4 phenocopies the effects of this compound treatment across a range of cancer cell lines and biological processes. This includes the downregulation of the key oncogene c-Myc, reduction in cell viability, and induction of apoptosis.[4][5] These congruent outcomes between chemical and genetic inhibition provide strong evidence for the on-target activity of this compound.
Comparison of Cellular Effects: this compound vs. BRD4 Knockdown
The following table summarizes the comparative effects of this compound treatment and BRD4 knockdown on key cellular processes in various cancer cell lines.
| Cell Line | Treatment/Method | c-Myc Expression | Cell Viability/Proliferation | Apoptosis | Reference |
| HD-MB3 (Medulloblastoma) | This compound | Downregulated | Reduced | Increased | [4] |
| siBRD4 | Downregulated | Reduced | Increased | [4] | |
| Endometrial Cancer Cells | This compound | Downregulated | Reduced | Increased | [3] |
| siBRD4 | Downregulated | Reduced | Not specified | [3] | |
| Ovarian & Endometrial Carcinoma Cells | This compound | Downregulated | Suppressed | Induced | [5] |
| siBRD4 | Downregulated | Suppressed | Induced | [5] | |
| NSCLC (A549) | This compound + TRAIL | Not specified | Reduced | Increased | [6] |
| siBRD4 + TRAIL | Not specified | Reduced | Increased | [6] |
Gene Expression Concordance
A key validation of on-target effects lies in the similarity of transcriptional changes induced by a drug and the knockdown of its target. Studies have shown a significant overlap in the genes downregulated by this compound and BRD4 knockdown. For instance, in human fetal osteoblasts, both this compound treatment and BRD4 knockdown led to a reduction in the expression of osteoblast-specific genes such as RUNX2, TNFRSF11B, and ALPL.[7] This concordance in gene regulation further substantiates that this compound's primary mechanism of action is through the inhibition of BRD4.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed experimental protocols for both this compound treatment and BRD4 knockdown are provided below.
This compound Treatment
-
Cell Culture: Cells of interest (e.g., HD-MB3, A549, various endometrial and ovarian cancer cell lines) are cultured in appropriate media and conditions.
-
Preparation of this compound: this compound is typically dissolved in DMSO to create a stock solution.
-
Treatment: Cells are treated with varying concentrations of this compound (commonly ranging from 0.1 µM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3][5]
-
Analysis: Following treatment, cells are harvested for downstream analyses such as Western blotting for protein expression, qRT-PCR for mRNA expression, and assays for cell viability (e.g., MTT or CellTiter-Glo) and apoptosis (e.g., Annexin V staining).
BRD4 Knockdown using siRNA
-
Cell Seeding: Cells are seeded in appropriate culture plates to achieve a desired confluency (typically 50-70%) at the time of transfection.
-
siRNA Preparation: Specific siRNAs targeting BRD4 and a non-targeting control siRNA are diluted in serum-free media. An example of a BRD4-targeting siRNA sequence is: sense 5′-GUGCUGAUGUCCGAUUGAU-3′ and antisense 5′-AUCAAUCGGACAUCAGCAC-3′.[5]
-
Transfection: A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in serum-free media and mixed with the siRNA solution. The mixture is incubated at room temperature to allow the formation of siRNA-lipid complexes.
-
Cell Transfection: The siRNA-lipid complexes are added to the cells, and the cells are incubated for a period sufficient to achieve significant knockdown of the target protein (typically 48-72 hours).[4][5]
-
Analysis: Post-transfection, cells are harvested for the same downstream analyses as the this compound treated cells to allow for a direct comparison. Knockdown efficiency is confirmed by Western blotting or qRT-PCR for BRD4.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the on-target effects of this compound and the underlying signaling pathway.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Simplified signaling pathway of this compound and BRD4 knockdown.
Considerations for Off-Target Effects
While the evidence strongly supports the on-target activity of this compound through BRD4 inhibition, it is important to consider potential off-target effects, especially at higher concentrations. One study noted that the inhibitory effect of high-dose this compound on smooth muscle contraction was not replicated by BRD4 knockout, suggesting a possible off-target mechanism in that specific context.[2] Additionally, some studies have reported BRD4-independent effects of this compound, for instance, in the regulation of apoptosis-related proteins.[8] Therefore, while BRD4 knockdown serves as a robust validation tool, a comprehensive understanding of a compound's activity should also include broader profiling for potential off-target interactions.
References
- 1. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Power of Two: Synergistic Combinations of (+)-JQ-1 with Epigenetic Modifiers in Cancer Therapy
The BET inhibitor (+)-JQ-1, a potent anti-cancer agent, demonstrates significantly enhanced therapeutic efficacy when combined with other epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors. This combination strategy has shown synergistic effects in reducing cancer cell viability, inducing apoptosis, and inhibiting tumor growth across a range of preclinical cancer models. The underlying mechanisms often involve the dual disruption of key oncogenic pathways and the activation of tumor-suppressive genes.
This compound functions by competitively binding to the bromodomains of BET (Bromodomain and Extra-Terminal) proteins, thereby preventing their interaction with acetylated histones and downregulating the expression of critical oncogenes like MYC.[1][2] HDAC inhibitors, on the other hand, block the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.[1] The combination of these two classes of drugs creates a powerful anti-cancer synergy by simultaneously targeting different facets of epigenetic regulation.
Synergistic Effects of this compound and HDAC Inhibitors
Numerous studies have highlighted the potent synergy between this compound and various HDAC inhibitors in different cancer types. This combination has been shown to be more effective than either agent alone, a phenomenon that has been observed both in vitro and in vivo.[1][3][4]
Pancreatic Ductal Adenocarcinoma (PDAC)
In a preclinical model of pancreatic ductal adenocarcinoma, the combination of this compound and the HDAC inhibitor vorinostat (SAHA) resulted in a synergistic reduction in tumor growth and a significant increase in overall survival in mice.[3][5] This combination therapy was also effective in preventing tumor relapse and metastasis.[3] Mechanistically, the synergy is attributed to the dual inhibition of MYC and inflammatory cytokines by this compound, coupled with the activation of the tumor suppressor p57 by SAHA, leading to increased apoptosis.[3][5]
Neuroblastoma
In neuroblastoma, a cancer that often has amplification of the MYCN oncogene, the combination of this compound and the pan-HDAC inhibitor panobinostat has demonstrated strong synergistic anti-cancer effects.[1][4] This combination synergistically reduces the expression of both LIN28B and N-Myc, leading to potent growth inhibition and apoptosis in neuroblastoma cells.[1][4] Importantly, this synergistic effect was also observed in a mouse model of neuroblastoma, where the combination therapy significantly blocked tumor progression.[1]
Urothelial Carcinoma
For urothelial carcinoma, the combination of this compound and the class I HDAC-specific inhibitor romidepsin showed strong synergistic effects in suppressing tumor cell growth and inducing apoptosis across multiple cell lines.[6] This combination led to the downregulation of anti-apoptotic and oncogenic factors such as Survivin, BCL-2, BCL-XL, c-MYC, EZH2, and SKP2.[6]
Cutaneous T-Cell Lymphoma (CTCL)
Preclinical studies in cutaneous T-cell lymphoma have also shown that combining BET inhibitors like this compound with HDAC inhibitors such as vorinostat or romidepsin results in synergistic effects on cell viability and apoptosis.[7] This combination led to the downregulation of proliferative drivers like c-Myc and Cyclin D1, and an increase in the inhibitory protein CDKN1A.[7]
Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from key studies demonstrating the synergistic effects of this compound in combination with HDAC inhibitors.
| Cancer Type | Cell Line | Combination | Effect | Quantitative Measure | Reference |
| Neuroblastoma | SK-N-BE(2) | This compound + Panobinostat | Reduced Cell Viability | Synergistic reduction compared to single agents | [1][8] |
| Neuroblastoma | Kelly | This compound + Panobinostat | Reduced Cell Viability | Synergistic reduction compared to single agents | [8] |
| Pancreatic Cancer | - | This compound + Vorinostat (SAHA) | Reduced Tumor Growth | Synergistic reduction in tumor volume in mice | [3] |
| Pancreatic Cancer | - | This compound + Vorinostat (SAHA) | Increased Survival | Significant increase in overall survival in mice | [3] |
| Urothelial Carcinoma | Multiple | This compound + Romidepsin | Apoptosis Induction | Synergistic increase in caspase-dependent apoptosis | [6] |
| Cutaneous T-Cell Lymphoma | Multiple | This compound + Vorinostat/Romidepsin | Reduced Cell Viability | Combination Index < 1, indicating synergy | [7] |
| Chondrosarcoma | SW 1353, Hs 819.T | This compound + SAHA/Panobinostat | Reduced Cell Viability | Combination Index < 1, indicating synergy | [9] |
| Non-Small Cell Lung Cancer | A549 | This compound + Panobinostat | Golgi Dispersal & Reduced Viability | Synergistic enhancement of Golgi dispersal and viability loss | [10] |
| Cancer Type | In Vivo Model | Combination | Effect | Quantitative Measure | Reference |
| Neuroblastoma | Mouse Xenograft | This compound + Panobinostat | Tumor Progression | Substantial and synergistic blockage of tumor progression | [1][4] |
| Pancreatic Cancer | PDAC Mouse Model | This compound + Vorinostat (SAHA) | Tumor Growth | Synergistic reduction in tumor growth | [3] |
| Pancreatic Cancer | PDAC Mouse Model | This compound + Vorinostat (SAHA) | Apoptosis | Synergistic induction of apoptosis | [3] |
| Pancreatic Cancer | PDAC Mouse Model | This compound + Vorinostat (SAHA) | Survival | Increased overall survival | [3] |
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and HDAC inhibitors can be visualized through the following diagrams.
Caption: Synergistic mechanism of this compound and HDAC inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bromodomain Inhibitor JQ1 and the Histone Deacetylase Inhibitor Panobinostat Synergistically Reduce N-Myc Expression and Induce Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination drug therapy shrinks pancreatic tumors in mice, Stanford researchers say | EurekAlert! [eurekalert.org]
- 6. Combined inhibition of BET proteins and class I HDACs synergistically induces apoptosis in urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies Support Combined Inhibition of BET Family Proteins and Histone Deacetylases as Epigenetic Therapy for Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Image-based drug screen identifies HDAC inhibitors as novel Golgi disruptors synergizing with JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (+)-JQ-1 Versus Next-Generation BET Inhibitors
A new wave of BET inhibitors is pushing beyond the foundational discoveries of (+)-JQ-1, offering enhanced selectivity, potency, and improved pharmacokinetic profiles. This guide provides a comprehensive comparison to inform researchers in drug discovery and chemical biology.
The discovery of this compound as a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins—BRD2, BRD3, BRD4, and the testis-specific BRDT—was a landmark achievement in epigenetic research.[1][2] By competitively binding to the acetyl-lysine recognition pockets of bromodomains, this compound displaces these proteins from chromatin, leading to the transcriptional repression of key oncogenes like c-Myc.[3][4][5] This mechanism has shown therapeutic promise in various cancer models, including NUT midline carcinoma, hematological malignancies, and some solid tumors.[1][6][7]
However, the therapeutic application of this compound is hampered by limitations such as a short half-life.[1][8] This has spurred the development of next-generation BET inhibitors designed to overcome these drawbacks and offer superior clinical potential. These newer agents can be broadly categorized into pan-inhibitors with improved pharmacological properties, domain-selective inhibitors targeting either the first (BD1) or second (BD2) bromodomain, bivalent inhibitors, and proteolysis-targeting chimeras (PROTACs).
Quantitative Comparison of BET Inhibitors
The following tables summarize the key performance data for this compound and a selection of next-generation BET inhibitors, highlighting differences in binding affinity, selectivity, and cellular potency.
Table 1: Binding Affinity (Kd/IC50) of BET Inhibitors for Bromodomains
| Inhibitor | Type | BRD4 BD1 (nM) | BRD4 BD2 (nM) | Selectivity | Reference |
| This compound | Pan-BET | ~50 | ~90 | Pan-selective | [2] |
| I-BET762 (GSK525762) | Pan-BET | ~35 (IC50) | ~35 (IC50) | Pan-selective | [3][9] |
| OTX015 (Birabresib) | Pan-BET | 10-19 (EC50) | 10-19 (EC50) | Pan-selective | [4][9] |
| GSK778 (iBET-BD1) | BD1-selective | 41 | >130-fold vs BD2 | BD1 > BD2 | [4][9] |
| GSK046 (iBET-BD2) | BD2-selective | >300-fold vs BD1 | Potent | BD2 > BD1 | [4] |
| ABBV-744 | BD2-selective | Several hundred-fold lower affinity | High affinity | BD2 >> BD1 | [4] |
| MT1 | Bivalent | N/A | N/A | Binds both BD1 and BD2 | [10] |
| AZD5153 | Bivalent | N/A | N/A | Interacts with both BD1 and BD2 | [4] |
Table 2: In Vitro Potency (IC50/EC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Potency (nM) | Key Downregulated Target | Reference |
| This compound | NMC cells | Proliferation | Potent | BRD4-NUT fusion | [2] |
| I-BET762 | MV4;11 (AML) | Apoptosis | Potent | c-Myc | [3] |
| OTX015 | MPM473 (Mesothelioma) | Growth Inhibition | Potent | c-Myc | [6] |
| ABBV-744 | AML and Prostate Cancer cells | Antiproliferative | Low nanomolar | N/A | [4] |
| MT1 | Leukemia cells | Growth Arrest | >100-fold more potent than JQ1 | MYC | [10] |
| ZEN-3694 | Castration-Resistant Prostate Cancer (CRPC) models | Synergistic activity with Enzalutamide | N/A | AR signaling genes, MYC | [11] |
Next-Generation BET Inhibitors: Key Advantages and Innovations
Pan-BET Inhibitors with Improved Pharmacokinetics
Successors to this compound, like I-BET762 and OTX015 , were developed as pan-BET inhibitors with more favorable drug-like properties.[4][12] OTX015, for instance, has improved oral bioavailability compared to this compound.[4] These inhibitors have demonstrated efficacy in a range of preclinical cancer models and have advanced into clinical trials.[3][4] While they maintain a pan-BET inhibition profile, their enhanced pharmacokinetics offer a significant advantage for clinical translation.
Domain-Selective Inhibition: Dissecting BET Biology
A major advancement has been the development of inhibitors that selectively target either BD1 or BD2. Emerging evidence suggests that these two domains may have distinct, non-overlapping functions.[4][12] For example, inhibiting BD1 may be sufficient for anti-cancer activity, while BD2 appears more critical for activating interferon-response genes.[4]
-
BD1-Selective Inhibitors (e.g., GSK778): These compounds allow for the specific interrogation of BD1-mediated functions.[4]
-
BD2-Selective Inhibitors (e.g., GSK046, ABBV-744): These inhibitors show promise in reducing toxicities associated with pan-BET inhibition and are being investigated for their anti-inflammatory and anti-cancer properties.[4][12][13] ABBV-744 is a notable example that has entered clinical trials.[12]
Bivalent Inhibitors and PROTACs: Novel Mechanisms of Action
-
Bivalent Inhibitors (e.g., MT1, AZD5153): These molecules are designed to simultaneously engage both bromodomains within a single BET protein.[4][10] This approach has led to compounds with significantly increased potency compared to their monovalent counterparts.[10]
-
BET-Targeting PROTACs: Proteolysis-targeting chimeras represent a paradigm shift from inhibition to degradation. These molecules link a BET inhibitor (like a JQ1 derivative) to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target BET protein, offering a more sustained and potent biological effect.[1][4]
Visualizing the Mechanisms
Signaling Pathway of Pan-BET Inhibition
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
Unveiling the Specificity of (+)-JQ1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, understanding the precise target specificity of chemical probes is paramount. This guide provides a comprehensive evaluation of (+)-JQ-1, a potent and widely used inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, comparing its binding affinity against other bromodomain families and detailing the experimental validation.
This compound is a small molecule that has garnered significant attention for its therapeutic potential in various diseases, including cancer.[1] Its mechanism of action involves competitively binding to the acetyl-lysine recognition pockets, or bromodomains, of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][3] This interaction displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as MYC. This guide delves into the quantitative data that substantiates the high specificity of this compound for the BET family and provides an overview of the methodologies used to determine this selectivity.
Quantitative Analysis of this compound Binding Affinity
The remarkable selectivity of this compound for the BET family of bromodomains over other bromodomain-containing proteins has been extensively documented. The following table summarizes the binding affinities of this compound for various bromodomains, presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50). Lower values indicate stronger binding affinity.
| Bromodomain Family | Protein | Domain | Kd (nM) | IC50 (nM) | Assay Method |
| BET | BRD2 | BD1 | ~128 | 17.7 | ITC, AlphaScreen |
| BRD3 | BD1 | ~59.5 | - | ITC | |
| BRD3 | BD2 | ~82 | - | ITC | |
| BRD4 | BD1 | ~50 | 77 | ITC, AlphaScreen | |
| BRD4 | BD2 | ~90 | 33 | ITC, AlphaScreen | |
| BRDT | BD1 | ~190 | - | ITC | |
| Non-BET | CREBBP | No detectable binding | >10,000 | ITC, AlphaScreen |
Data compiled from multiple sources.[2][3][4][5][6][7]
As the data illustrates, this compound exhibits nanomolar binding affinity for all eight bromodomains of the BET family.[4][7] In stark contrast, its affinity for bromodomains outside the BET family, such as CREBBP, is significantly weaker, with IC50 values exceeding 10,000 nM.[4] This pronounced difference underscores the high specificity of this compound as a BET-selective chemical probe.
Experimental Protocols for Specificity Determination
The specificity of this compound has been rigorously validated through a variety of biophysical and biochemical assays. The primary techniques employed are Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.
Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand.[7][8] The principle behind this technique is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).
Methodology:
-
Purified bromodomain-containing proteins are mixed with a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.
-
The protein-dye mixture is then heated in the presence and absence of this compound.
-
A real-time PCR instrument is used to monitor the fluorescence intensity as the temperature increases.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined by analyzing the fluorescence curve.
-
A significant increase in the Tm in the presence of this compound indicates a direct binding interaction.
Studies have shown that binding of this compound significantly increases the thermal stability of all BET family bromodomains, with observed temperature shifts (ΔTm) ranging from 4.2°C to 10.1°C.[4] Conversely, no significant stability shifts are detected for bromodomains outside the BET family, providing strong evidence for its selectivity.[4]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event.[9][10] It is considered the gold standard for determining the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
A solution of this compound is titrated into a solution containing the purified bromodomain protein in the sample cell of a microcalorimeter.
-
The heat change upon each injection is measured and compared to a reference cell.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
ITC experiments have precisely quantified the high affinity of this compound for BET bromodomains, with Kd values in the nanomolar range.[3][4] These experiments have also confirmed the lack of significant binding to non-BET bromodomains.[4]
ALPHA-Screen® Assay
The ALPHA-Screen® is a bead-based proximity assay used to study biomolecular interactions in a homogeneous format.[4][11][12] It is particularly useful for high-throughput screening of inhibitors that disrupt protein-protein interactions.
Methodology:
-
A biotinylated histone peptide (the natural ligand of bromodomains) is bound to streptavidin-coated donor beads.
-
A GST-tagged bromodomain protein is bound to anti-GST-coated acceptor beads.
-
In the absence of an inhibitor, the binding of the bromodomain to the histone peptide brings the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
This compound, as a competitive inhibitor, disrupts the bromodomain-histone interaction, leading to a decrease in the ALPHA-Screen® signal.
-
The concentration of this compound required to inhibit 50% of the signal (IC50) is determined.
This assay has been instrumental in demonstrating the potent inhibitory activity of this compound against the interaction between BET bromodomains and acetylated histones, with IC50 values in the low nanomolar range for BRD4.[4][13]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the mechanism of action of this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. (–)-JQ1 - Biochemicals - CAT N°: 11232 [bertin-bioreagent.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. proteinstable.com [proteinstable.com]
- 7. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 8. escholarship.org [escholarship.org]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
Unraveling On-Target Efficacy: A Comparative Guide to Cross-Validating (+)-JQ1 with Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of small molecule inhibitors is a critical step. This guide provides a comprehensive comparison of the biological effects of the BET bromodomain inhibitor (+)-JQ1 with genetic approaches that target its primary binding protein, BRD4. By juxtaposing pharmacological and genetic inhibition, we offer a clearer understanding of (+)-JQ1's mechanism of action, potential off-target effects, and the signaling pathways it modulates.
This guide synthesizes experimental data from multiple studies, presenting quantitative findings in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes to facilitate a deeper understanding of how (+)-JQ-1's effects are validated through genetic methodologies.
Quantitative Data Summary: JQ1 vs. Genetic Inhibition
The following tables summarize key quantitative data from studies comparing the effects of (+)-JQ1 with genetic knockdown or knockout of BET proteins, primarily BRD4.
Table 1: Comparison of Anti-proliferative and Apoptotic Effects
| Cell Line | Method of Inhibition | Outcome Measure | Result | Citation |
| NUT Midline Carcinoma (NMC) 797 | (+)-JQ1 (250 nM, 48h) | Cell Cycle | G1 arrest | [1][2] |
| NMC 797 | BRD4-NUT silencing (RNAi) | Morphology | Phenocopies JQ1-induced differentiation | [2] |
| Glioblastoma (T4302 CD133+) | shRNA knockdown of BRD2, BRD3, or BRD4 | Cell Growth | Reduced cell growth, resembling JQ1 treatment | [3] |
| Glioblastoma (T4302 CD133+) | shRNA knockdown of BRD2, BRD3, or BRD4 | Apoptosis | Increased caspase-3/7 activity, resembling JQ1 treatment | [3] |
| KRAS-mutant NSCLC (H441) | shRNA knockdown of MYC | Cell Viability | Significantly reduced | [4] |
| Merkel Cell Carcinoma (MCC-3, MCC-5) | shRNA knockdown of c-Myc | Cell Cycle | Significant G1 arrest, similar to JQ1 | [5] |
| Glioma Stem Cells (GSCs) | siBrd4 | Proliferation & Self-renewal | Inhibited, similar to JQ1 | [6] |
Table 2: Gene Expression Changes: JQ1 vs. Genetic Knockdown
| Cell Line/Model | Target Gene | JQ1 Effect | Genetic Knockdown (BRD4/MYC) Effect | Citation |
| NUT Midline Carcinoma (NMC) 797 | RAD21, RAN | Potent decrease in expression | Not specified, but BRD4-NUT silencing phenocopies JQ1 effects | [2] |
| Merkel Cell Carcinoma (MCC-3, MCC-5) | c-Myc | Potent abrogation of expression | shRNA knockdown confirms c-Myc's role in cell cycle arrest | [5] |
| Renal Cell Carcinoma (ccRCC) | MYC | Significant downregulation of mRNA and protein | Not directly compared, but MYC expression correlates with BRD4 | [7] |
| Breast Cancer (SUM159) | MYC-dependent genes | Coordinate downregulation | Not specified | [8] |
| Medulloblastoma | Gli1, Gli2 | Marked decrease in expression | shRNA against Brd4 shows similar decreases | [9] |
| Neurons | Arc, Fos, Nr4a1 | Blocks induction by BDNF | Brd4 siRNA blocks induction by BDNF | [10] |
| Gastric Cancer | RUNX2 | Repressed transcriptional activity | BRD4 occupancy at the RUNX2 gene is reduced by JQ1 | [11] |
Table 3: CRISPR-Cas9 Screens for JQ1 Sensitivity/Resistance
| Cell Line | Screen Condition | Genes Identified to Increase Sensitivity | Genes Identified to Increase Resistance | Citation |
| HCT116 (Colorectal Cancer) | 0.2 µM JQ1 (IC20) | ATP2C1, DUSP5, FERMT2, TMEM165 | RPAP1 | [8] |
| HCT116 (Colorectal Cancer) | 1 µM JQ1 (IC50) | ATP2C1, TMEM165 | Transcriptional regulators (e.g., MED12, MED24) | [8][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
shRNA-Mediated Knockdown of BRD4
-
Objective: To genetically inhibit the expression of BRD4 to compare its effects with pharmacological inhibition by (+)-JQ1.
-
Methodology:
-
Vector Construction: Lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting specific sequences of the BRD4 mRNA are constructed. A non-targeting shRNA is used as a control.
-
Lentivirus Production: The shRNA-expressing plasmids are co-transfected with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Transduction: Target cells (e.g., cancer cell lines) are infected with the lentivirus.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line with reduced BRD4 expression.
-
Validation: The efficiency of BRD4 knockdown is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.
-
Phenotypic Assays: The effects of BRD4 knockdown on cell proliferation, apoptosis, and gene expression are then assessed and compared to the effects of (+)-JQ1 treatment.[3][4][5][13]
-
Genome-Wide CRISPR-Cas9 Screens
-
Objective: To identify genes that, when knocked out, alter the sensitivity of cells to (+)-JQ1, thereby revealing genetic modifiers of its activity.
-
Methodology:
-
Cell Line Preparation: A cell line stably expressing the Cas9 nuclease is generated.
-
Library Transduction: The Cas9-expressing cells are transduced with a genome-wide library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout.
-
Drug Selection: The transduced cell population is split and treated with either a vehicle control or a specific concentration of (+)-JQ1 (e.g., IC20 or IC50).
-
Genomic DNA Extraction: After a period of selection, genomic DNA is isolated from both the control and JQ1-treated cell populations.
-
sgRNA Sequencing: The sgRNA sequences are amplified by PCR from the genomic DNA and subjected to next-generation sequencing.
-
Data Analysis: The abundance of each sgRNA in the JQ1-treated group is compared to the control group. sgRNAs that are depleted in the JQ1-treated population represent genes whose knockout confers sensitivity to the drug, while enriched sgRNAs indicate genes whose loss confers resistance.[8][12]
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if (+)-JQ1 displaces BRD4 from specific gene promoters or enhancers, thereby validating its mechanism of action at the chromatin level.
-
Methodology:
-
Cross-linking: Cells treated with (+)-JQ1 or a vehicle control are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for BRD4, pulling down BRD4 and its associated DNA fragments.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The amount of specific DNA sequences (e.g., the promoter of a target gene like MYC or RUNX2) in the immunoprecipitated sample is quantified by qRT-PCR or analyzed genome-wide by sequencing (ChIP-seq). A reduction in the amount of a specific DNA sequence in the JQ1-treated sample indicates that the drug has displaced BRD4 from that genomic locus.[7][11][14]
-
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of cross-validation and key signaling pathways affected by (+)-JQ1 and its genetic mimics.
Caption: Workflow for cross-validating (+)-JQ1's on-target effects.
Caption: Inhibition of the BRD4-MYC signaling pathway by (+)-JQ1 and genetic methods.
Discussion: On-Target vs. Off-Target Effects
A key aspect of validating a small molecule inhibitor is distinguishing its on-target effects from potential off-target activities. While many studies show a strong correlation between the effects of (+)-JQ1 and BRD4 knockdown, some findings highlight important differences and potential BRD4-independent mechanisms.
-
Concordant Effects (On-Target Validation): In numerous cancer models, including NUT midline carcinoma, glioblastoma, and Merkel cell carcinoma, the anti-proliferative and pro-apoptotic effects of (+)-JQ1 are closely mimicked by the genetic knockdown of BRD4.[2][3][6][13] A primary mechanism for this concordance is the downregulation of the oncogene MYC, a well-established target of BRD4.[4][5][7] Chromatin immunoprecipitation assays have confirmed that JQ1 displaces BRD4 from the MYC promoter, providing a direct mechanistic link that is consistent with genetic inhibition.[14]
-
Discordant Effects (Potential Off-Targets): Some studies have reported that the effects of (+)-JQ1 cannot be fully replicated by genetic inhibition of BRD4 or c-Myc. For instance, one study found that JQ1 facilitates the degradation of c-FLIP and enhances TRAIL-induced apoptosis, but knocking down either BRD4 or c-Myc failed to produce the same effect.[15][16] This suggests that JQ1 may have biological functions independent of its canonical targets. Another study noted that while JQ1 inhibits smooth muscle contraction, this effect could not be replicated by the knockout of BRD4, and even the inactive enantiomer, (-)-JQ1, showed a similar effect at high concentrations, pointing towards an off-target mechanism in that specific context.[17] More recently, it has been shown that both (+)-JQ1 and its inactive enantiomer can bind to and activate the nuclear receptor PXR, which regulates drug-metabolizing enzymes, revealing a clear off-target interaction.[18]
Conclusion
The cross-validation of (+)-JQ1 with genetic approaches provides compelling evidence that its primary anti-cancer effects are mediated through the inhibition of BRD4 and the subsequent downregulation of key oncogenic transcription programs, most notably those driven by MYC. Genetic tools like shRNA and CRISPR-Cas9 are indispensable for confirming these on-target effects and for identifying other cellular components that modulate the response to BET inhibition.
However, researchers must remain cognizant of the potential for off-target activities, as evidenced by studies where JQ1's effects diverge from those of BRD4 knockdown. A comprehensive validation strategy, employing both pharmacological and genetic tools, is therefore essential for accurately interpreting experimental results and for the continued development of BET inhibitors as a therapeutic class. This comparative approach not only validates the primary mechanism of action but also uncovers novel biology and potential liabilities of the chemical probe.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of (+)-JQ1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (+)-JQ1, a potent BET bromodomain inhibitor.
While (+)-JQ1 is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated.[1] Therefore, it is prudent to handle and dispose of it with care, adhering to standard laboratory safety protocols and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles: To protect against splashes.
-
Gloves: Impermeable and resistant to the chemical.
-
Laboratory coat: To protect skin and clothing.
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedure
The recommended disposal method for (+)-JQ1 involves treating it as chemical waste. This ensures that even small quantities are managed in a way that minimizes potential environmental impact and complies with regulatory standards.
-
Waste Collection:
-
Collect all waste materials containing (+)-JQ1, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and flasks).
-
For liquid waste, use a designated, leak-proof, and clearly labeled chemical waste container.
-
For solid waste, place it in a securely sealed container to prevent dust dispersion.
-
-
Container Labeling:
-
Label the waste container clearly with the words "Chemical Waste" and the full chemical name: "(+)-JQ1".
-
Include the concentration and quantity of the waste.
-
Note any solvents used in the solution.
-
Add the date of waste generation and the name of the responsible researcher or laboratory.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated secondary containment area within the laboratory.
-
This area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Institutional Disposal Protocol:
-
Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Do not dispose of (+)-JQ1 down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines and local regulations. While some safety data for the enantiomer (-)-JQ1 suggests that smaller quantities can be disposed of with household waste, it is best practice to treat (+)-JQ1 as chemical waste due to its uncharacterized toxicological profile.[2]
-
-
Spill Management:
-
In the event of a spill, contain the material to prevent it from spreading.
-
For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the spilled material and any contaminated absorbent into a sealed container for disposal as chemical waste.[1]
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Classification | Not classifiable | Cayman Chemical SDS[1] |
| Solubility in DMSO | 242.5 mg/mL (530.65 mM) | TargetMol[3] |
| Solubility in Ethanol | 45.7 mg/mL (100 mM) | TargetMol[3] |
| Storage (Solid) | Recommended at -20°C for long-term | TargetMol[3] |
| Storage (In solution) | Store at -80°C for up to 1 year | TargetMol[3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of (+)-JQ1 waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of (+)-JQ1 waste.
References
Essential Safety and Handling of (+)-JQ-1: A Guide for Researchers
For researchers, scientists, and drug development professionals working with the potent BET bromodomain inhibitor (+)-JQ-1, a thorough understanding of safety and handling protocols is paramount. While not classified as a hazardous substance by all regulatory bodies, its potent biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment should be employed to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles should be worn at all times. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles. |
| Skin Protection | A standard laboratory coat must be worn and buttoned. Nitrile gloves are recommended and should be changed immediately if contaminated. For extensive handling, double gloving may be appropriate. |
| Respiratory Protection | For procedures that may generate dust or aerosols, such as weighing the powder or preparing stock solutions, a properly fitted N95 respirator or a higher level of respiratory protection should be used. Work should ideally be conducted within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Preparing the Work Area: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Weighing: Use a precision balance within the fume hood. Handle the powder carefully to avoid creating dust. Use appropriate weighing paper or a container that can be easily rinsed to ensure complete transfer of the compound.
-
Solution Preparation: this compound is soluble in DMSO and ethanol.[1] Prepare stock solutions by slowly adding the solvent to the weighed powder to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Experimental Use: When using the solution in experiments, maintain good laboratory practices to avoid spills and contamination.
-
Storage: Store the solid compound and stock solutions in a cool, dark, and dry place as recommended by the supplier, typically at -20°C for long-term storage.[2][3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and disposable bench paper should be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a clearly labeled hazardous waste container designated for organic solvent waste. Do not pour down the drain. |
| Empty Containers | "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. |
| Decontamination | In case of a spill, decontaminate the area using a suitable solvent (such as ethanol) and absorbent pads. All materials used for cleanup should be disposed of as solid hazardous waste. The decontaminated surface should then be cleaned with soap and water. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
